4-CN debranone
Description
Properties
IUPAC Name |
4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-8-6-11(16-12(8)14)15-10-4-2-9(7-13)3-5-10/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFNYHLSDRHEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-CN Debranone: Chemical Architecture and Strigolactone Mimicry
The following technical guide details the chemical architecture, synthesis, and pharmacological profile of 4-CN Debranone , a synthetic strigolactone mimic.
Technical Monograph | Version 1.0
Executive Summary
This compound (4-cyanodebranone) is a synthetic small molecule belonging to the debranone class of phenoxyfuranones. It functions as a potent strigolactone (SL) mimic , acting as an agonist for the DWARF14 (D14) and KAI2 (KARRIKIN INSENSITIVE 2) receptor families. Unlike complex natural strigolactones (e.g., strigol, orobanchol) which possess a tetracyclic ABC-D ring system, this compound utilizes a simplified bi-cyclic scaffold that retains the essential D-ring pharmacophore linked to a 4-cyanophenoxy moiety.
This compound is a critical chemical probe in plant chemical biology and agrochemical development, used to dissect SL signaling pathways, regulate plant architecture (shoot branching), and induce "suicidal germination" in parasitic weeds (Striga and Orobanche spp.).[1]
Chemical Identity & Physicochemical Properties[2][3]
Nomenclature and Identification[2]
-
IUPAC Name: 4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile[2]
-
Common Names: this compound, CN-debranone, 4-Cyanodebranone
Structural Analysis
The structure of this compound represents a "minimalist" pharmacophore design. It strips away the ABC tricyclic system of natural strigolactones, replacing it with a simple phenyl ring.
-
The D-Ring (Butenolide): A 3-methylfuran-2(5H)-one ring.[2][5][6] This is the bioactive "warhead." It contains an enol-ether bond susceptible to nucleophilic attack by the receptor's catalytic triad (Ser-His-Asp).
-
The Linker: An ether linkage connecting the D-ring to the phenyl group.
-
The Phenyl Ring (A-Ring Mimic): Substituted at the para position with a cyano (-CN) group. The electron-withdrawing nature of the nitrile group modulates the lability of the enol-ether bond, influencing hydrolytic stability and receptor binding affinity.
Physicochemical Data Table
| Property | Value | Context |
| Physical State | White to off-white solid | Standard conditions |
| Solubility | DMSO, Methanol, Acetone | Low water solubility; requires carrier for bioassays |
| LogP (Predicted) | ~2.1 | Moderate lipophilicity, suitable for root uptake |
| Topological Polar Surface Area | 59.3 Ų | Indicates membrane permeability potential |
| H-Bond Donors/Acceptors | 0 / 3 | Interaction with receptor pocket residues |
| Stereochemistry | Racemic (typically); Chiral center at C2' | Biological activity is stereospecific (usually 2'S) |
Synthetic Methodology
The synthesis of this compound follows a convergent route typical of phenoxyfuranones. This protocol prioritizes yield and purity for biological screening.
Synthesis Protocol
Reaction Type: Nucleophilic Substitution (
-
Reagents:
-
Substrate A: 4-Hydroxybenzonitrile (4-Cyanophenol).
-
Substrate B: 5-Chloro-3-methyl-2(5H)-furanone (or the bromo-analog).
-
Base: Potassium carbonate (
) or Sodium hydride ( ). -
Solvent: DMF (Dimethylformamide) or Acetone.
-
-
Step-by-Step Workflow:
-
Activation: Dissolve 4-Hydroxybenzonitrile (1.0 eq) in anhydrous DMF under
atmosphere. Add (1.2 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Coupling: Dropwise add a solution of 5-chloro-3-methyl-2(5H)-furanone (1.1 eq) in DMF.
-
Reaction: Stir the mixture at room temperature (or mild heat, ~50°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Quench & Workup: Pour reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography to yield this compound.
-
Synthesis Logic Diagram
The following diagram illustrates the chemical transformation logic.
Caption: Convergent synthesis of this compound via etherification of 4-cyanophenol with a halogenated furanone.
Mechanism of Action: The "Molecular Glue"
This compound acts as a pro-drug that is catalytically processed by its receptor. The mechanism is unique to strigolactones and involves a CLIM (Covalent-Ligand Interaction Mechanism) .
Receptor Binding & Hydrolysis
-
Docking: this compound enters the catalytic pocket of the
-hydrolase receptor (AtD14 in Arabidopsis, ShHTL in Striga). -
Nucleophilic Attack: The Serine nucleophile of the receptor's catalytic triad attacks the carbonyl of the D-ring.
-
Hydrolysis: The compound is cleaved. The phenyl portion (4-cyanophenol) acts as the leaving group.
-
Covalent Modification: The D-ring moiety forms a covalent intermediate (CLIM) with the Histidine residue of the receptor.
-
Conformational Shift: This covalent modification triggers a structural change in the receptor, closing the lid domains.
Signal Transduction
The "closed" D14-ligand complex recruits the F-box protein MAX2 (or D3 in rice).[7] This complex ubiquitinates transcriptional repressors (SMXL family), marking them for proteasomal degradation, thereby unlocking gene expression for branching inhibition or seed germination.
Signaling Pathway Visualization
Caption: Signal transduction pathway activated by this compound, leading to repressor degradation.
Biological Applications & Efficacy[2][8][9]
Parasitic Weed Control (Suicidal Germination)
This compound is highly effective at inducing germination in root parasitic weeds like Striga hermonthica and Orobanche minor.
-
Mechanism: It mimics the host root exudates. When applied to soil in the absence of a host plant, it forces the parasitic seeds to germinate. Without a host to attach to, the parasites die (suicidal germination).
-
Advantage: It is structurally simpler and more stable in soil than natural strigolactones, making it a viable candidate for agrochemical formulation.
Plant Architecture Engineering
In crops, this compound can be used to inhibit axillary bud outgrowth (shoot branching).
-
Use Case: Reducing tillage in rice or wheat to focus energy on the main panicle, potentially increasing yield density.
-
Stereoselectivity: Research indicates the 2'S isomer is often biologically active across both D14 and KAI2 pathways, whereas natural SLs are strictly 2'R configured for D14.
References
-
Fukui, K., et al. (2011). New type of strigolactone mimics: 5-phenoxy-3-methylfuran-2(5H)-ones. Bioorganic & Medicinal Chemistry Letters . Link
-
Takahashi, I., et al. (2016). Chemical structure-activity relationships of debranones, potent strigolactone mimics. Scientific Reports . Link
-
Conn, C. E., & Nelson, D. C. (2016). Strigolactones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis. Plant Physiology . Link
-
PubChem. this compound (Compound CID 89737556).[2] National Library of Medicine . Link
-
Jamil, M., et al. (2019).[1] Strigolactone analogs: Structure-activity relationship and their potential for parasitic weed control. Pest Management Science . Link
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- 5. namiki-s.co.jp [namiki-s.co.jp]
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- 7. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 4-CN debranone in plants
An In-depth Technical Guide to the Biological Activity of 4-CN Debranone in Plants
Abstract
This technical guide provides a comprehensive overview of the biological activity of this compound, a synthetic analog of the plant hormone strigolactone (SL). We delve into its mechanism of action through the core strigolactone signaling pathway, detail its diverse physiological effects on plant growth and development, and present established experimental protocols for its evaluation. This document is intended for researchers in plant biology, agrochemistry, and drug development, offering a synthesis of current knowledge to facilitate further investigation and application of this potent bioactive compound.
Part 1: Introduction to Debranones as Strigolactone Mimics
The Strigolactone Phytohormone Family
Strigolactones (SLs) are a class of carotenoid-derived phytohormones that are crucial regulators of plant development and environmental interaction.[1][2][3] Initially identified as germination stimulants for parasitic weeds like Striga and Orobanche in root exudates, they are now recognized as key endogenous hormones.[1][4] Their primary hormonal role within the plant is the inhibition of shoot branching or tillering, a function that is critical for shaping plant architecture.[2][5][6] Beyond this, SLs influence root development, leaf senescence, and responses to abiotic stresses such as nutrient deficiency.[3][4][7] In the rhizosphere, they act as signaling molecules to foster symbiotic relationships with arbuscular mycorrhizal fungi, enhancing nutrient uptake.[2][3]
The Need for Synthetic Strigolactone Analogs
Despite their importance, the study and application of natural SLs are hampered by their very low abundance in plants and their structural complexity and instability, which makes extraction and synthesis difficult and costly.[1][2] This has driven the development of synthetic analogs that are easier to produce and possess greater stability while retaining biological activity. The synthetic analog rac-GR24 has been the most widely used compound for studying SL responses.[1][8] More recently, a class of phenoxyfuranone-type SL mimics, termed debranones, has been developed, showing potent and sometimes more specific bioactivities.[1][6][9]
This compound: A Specific Derivative
The debranone scaffold consists of a 5-phenoxy-3-methylfuran-2(5H)-one core.[1] Structure-activity relationship (SAR) studies have explored various substitutions on the phenoxy ring to modulate activity and specificity.[9][10] This guide focuses on This compound , which features a cyano (-CN) substituent at the para- (4th) position of the phenoxy ring.[1][11] This specific modification confers distinct properties, positioning this compound as a valuable chemical tool for dissecting SL signaling and a potential candidate for agricultural applications.
Part 2: Mechanism of Action of this compound
The biological activity of this compound is predicated on its ability to mimic natural SLs and hijack their core signaling pathway. This pathway is highly conserved across higher plants.
The Core Strigolactone Signaling Cascade
The perception of SLs occurs via a multi-component receptor system:
-
Perception : The process begins when the SL molecule binds to the DWARF14 (D14) protein, an α/β hydrolase that acts as the primary SL receptor.[12] This binding event is followed by the hydrolysis of the SL molecule within the receptor's active site.[8]
-
Complex Formation : The hormone-bound D14 undergoes a conformational change, enabling it to interact with an F-box protein. This protein is known as MAX2 (MORE AXILLARY GROWTH 2) in Arabidopsis and D3 (DWARF 3) in rice.[8][12]
-
Targeting Repressors for Degradation : The D14-SL-MAX2/D3 complex functions as a substrate receptor for a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. This complex targets transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[6] These key repressors are members of the SMXL (SMAX1-LIKE) family in Arabidopsis (e.g., SMXL6, 7, 8) and DWARF 53 (D53) in rice.[5][8]
-
Gene Expression : With the degradation of the D53/SMXL repressors, downstream transcription factors are released, leading to the expression of SL-responsive genes that control physiological outcomes like the suppression of axillary bud outgrowth.[6][12]
Receptor Interaction and Stereospecificity of this compound
Research into the specific interactions of this compound has revealed important nuances:
-
Dual Receptor Activity : In Arabidopsis, it has been shown that the S-configured enantiomer of CN-debranone (S-CN-debranone) is active through both the canonical SL receptor AtD14 and the related karrikin receptor KAI2.[5] This is significant because KAI2 perceives karrikins (smoke-derived signals) and potentially an undiscovered endogenous plant hormone, regulating seed germination and seedling development. The ability of S-CN-debranone to activate both pathways suggests it may elicit a broader range of physiological responses than more specific SL analogs.[5]
-
Importance of Chirality : The finding that only the S-configured, and not the R-configured, enantiomer showed activity underscores the critical role of stereochemistry in ligand recognition by the D14 and KAI2 receptor pockets.[5]
The following diagram illustrates the signaling pathway initiated by this compound.
Caption: The strigolactone signaling pathway activated by this compound.
Part 3: Key Biological Activities and Physiological Effects
As an SL mimic, this compound influences several key aspects of plant physiology. The activities listed below are characteristic of the debranone class and SLs in general, with specific evidence for nitrile derivatives noted where available.
| Biological Activity | Plant System | Observed Effect |
| Shoot Architecture | Rice (Oryza sativa) | Inhibition of axillary bud outgrowth, leading to a reduction in tiller number.[1][10] |
| Seedling Development | Arabidopsis thaliana | Inhibition of hypocotyl elongation in light-grown seedlings, a classic dose-dependent SL response.[1][5][8] |
| Root Architecture | Arabidopsis thaliana | Promotion of root hair elongation.[1][8] |
| Leaf Senescence | Arabidopsis thaliana | Acceleration of age-dependent leaf senescence.[1][8] |
| Parasitic Weed Germination | Striga hermonthica | Potent stimulation of seed germination. Nitrile derivatives are noted for this activity.[1] |
| Parasitic Weed Germination | Orobanche spp. | Stimulation of seed germination, with activity dependent on the substitution pattern.[9] |
Part 4: Experimental Protocols for Bioactivity Assessment
The following protocols are standard, field-proven methods for quantifying the biological activity of SL analogs like this compound.
Protocol: Rice Tillering Inhibition Assay
This assay directly measures the primary hormonal function of SLs in regulating shoot architecture.
Objective: To quantify the ability of this compound to inhibit the outgrowth of secondary tillers in rice seedlings.
Methodology:
-
Seed Sterilization & Germination: Sterilize rice seeds (e.g., Oryza sativa cv. Shiokari) with 2.5% sodium hypochlorite for 30 minutes, rinse thoroughly with sterile water, and germinate on moist filter paper in the dark for 2 days at 30°C.
-
Seedling Culture: Transfer germinated seedlings to a hydroponic culture system containing a nutrient solution (e.g., half-strength Murashige and Skoog). Grow under controlled conditions (e.g., 14h light/10h dark photoperiod, 28°C).
-
Chemical Treatment: After approximately 9 days, or when the second tiller begins to emerge, add this compound to the hydroponic solution to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a solvent control (e.g., DMSO) and a positive control (e.g., rac-GR24).
-
Data Collection: Continue to grow the seedlings for another 7 days post-treatment.
-
Analysis: Measure the length of the second tiller from its base to the tip. Calculate the average tiller length for each treatment group (n ≥ 6). Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be used to determine significant differences from the solvent control.
Caption: Workflow for the rice tillering inhibition bioassay.
Protocol: Arabidopsis Hypocotyl Elongation Assay
This is a rapid and sensitive assay to screen for SL-like activity in Arabidopsis.
Objective: To measure the inhibitory effect of this compound on hypocotyl elongation in Arabidopsis seedlings.
Methodology:
-
Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (e.g., Col-0 wild type) seeds and plate them on MS agar medium supplemented with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and appropriate controls.
-
Stratification: Store plates at 4°C in the dark for 3 days to synchronize germination.
-
Incubation: Transfer plates to a growth chamber under continuous light at 22°C.
-
Data Collection: After 4-5 days of growth, remove the plates and photograph them.
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the hypocotyl for at least 20 seedlings per treatment. Compare the average hypocotyl length of treated seedlings to the solvent control to determine the percentage of inhibition.
Part 5: Concluding Remarks and Future Perspectives
This compound has emerged as a potent strigolactone mimic with demonstrated activity in canonical SL-regulated processes. Its unique interaction with both the AtD14 and KAI2 receptors in Arabidopsis highlights the potential for developing synthetic analogs with tailored or broadened activity spectra.[5] The nitrile substitution appears particularly effective for stimulating parasitic weed germination, suggesting a strong potential for application in "suicidal germination" strategies to reduce parasitic seed banks in agricultural soils.[1][9]
Future research should focus on several key areas:
-
Field Trials: Evaluating the efficacy of this compound under field conditions to control parasitic weeds and modulate crop architecture.
-
Ecotoxicology: Assessing the environmental fate and non-target effects of this compound to ensure its safety and sustainability.
-
Mechanism of Dual-Receptor Activation: Further dissecting the structural basis for the activation of both D14 and KAI2 pathways to guide the design of next-generation plant growth regulators.
By continuing to explore the structure-activity relationships of debranone derivatives, the scientific community can develop more specific and effective chemical tools to both advance our understanding of plant biology and address pressing agricultural challenges.
References
-
Strigolactone mimic 2‐nitrodebranone is highly active in Arabidopsis growth and development. (2021). ResearchGate. Available at: [Link]
-
Toh, S., et al. (2014). Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis. Plant Cell. Available at: [Link]
-
Structure of 2,4-disubstituted debranones and assay results. (A)... ResearchGate. Available at: [Link]
-
The Evaluation of Debranone Series Strigolactone Agonists for Germination Stimulants in Orobanche Species. (2024). PubMed. Available at: [Link]
-
Debranone chemical structures with substituent at 2-position on the phenyl ring. ResearchGate. Available at: [Link]
-
Chemical modification of phenoxyfuranone-type strigolactone mimic for selective effects on rice tillering or Striga hermonthica seed germination. (2025). ResearchGate. Available at: [Link]
-
Strigolactone mimic 2-nitrodebranone is highly active in Arabidopsis growth and development. (2021). PubMed. Available at: [Link]
-
Exploring strigolactones for inducing abiotic stress tolerance in plants. (2024). Czech Academy of Agricultural Sciences. Available at: [Link]
-
Structures of SL agonists, 4‐bromodebranone (4BD), disubstituted... ResearchGate. Available at: [Link]
-
Ha, C. V., et al. (2016). Emerging Roles of Strigolactones in Plant Responses to Stress and Development. Frontiers in Plant Science. Available at: [Link]
-
Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones. (2025). Frontiers in Plant Science. Available at: [Link]
-
Strigolactone (SL) mimic 2‐nitrodebranone (2NOD) with enhanced hormonal... ResearchGate. Available at: [Link]
-
Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones. (2025). Frontiers. Available at: [Link]
-
Ha, C. V., et al. (2016). Emerging Roles of Strigolactones in Plant Responses to Stress and Development. PMC. Available at: [Link]
-
Duan, J., et al. (2019). Strigolactone promotes cytokinin degradation through transcriptional activation of CYTOKININ OXIDASE/DEHYDROGENASE 9 in rice. PNAS. Available at: [Link]
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Technical Guide: 4-CN Debranone – Mechanism, Synthesis, and Application as a Strigolactone Mimic
Topic: 4-CN Debranone as a Strigolactone Mimic Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Agrochemical Scientists, and Chemical Biologists.
Executive Summary
Strigolactones (SLs) are pivotal plant hormones regulating shoot branching and rhizosphere signaling.[1][2] However, the structural complexity and hydrolytic instability of natural SLs (e.g., strigol, 5-deoxystrigol) hinder their agricultural deployment. While the synthetic mimic rac-GR24 is the industry standard, its broad-spectrum activity and stability issues necessitate next-generation alternatives.
This compound (4-cyano-phenoxyfuranone) represents a critical evolution in "non-canonical" SL mimics. Unlike its analog 4-Br debranone (which exhibits high specificity for rice tillering inhibition), this compound retains significant bioactivity in inducing suicidal germination of root parasitic weeds (Striga hermonthica). This guide details the physicochemical properties, synthesis, and specific experimental applications of this compound, positioning it as a specialized tool for parasitic weed management research.
Chemical Architecture & Structure-Activity Relationship (SAR)
The Debranone Scaffold
Debranones function by stripping the SL pharmacophore down to its essential components:
-
The D-ring: A 3-methyl-2(5H)-furanone ring, critical for receptor recognition (D14/KAI2 proteins).
-
The Enol-Ether Bridge Mimic: A phenoxy linkage replaces the labile enol-ether found in GR24, significantly enhancing hydrolytic stability in aqueous soil environments.
-
The A/B/C Ring Surrogate: A simple phenyl ring replaces the tricyclic system of natural SLs.
The "Cyano" Functional Switch
The substituent on the phenyl ring dictates biological specificity.
-
4-Br Debranone: High affinity for rice D14 (OsD14); potent inhibitor of shoot branching; weak Striga germination stimulant.
-
This compound: The electron-withdrawing cyano group at the para position alters the electronic distribution and steric fit. This modification recovers activity against Striga receptors (ShHTLs), making it a viable candidate for suicide germination assays where 4-Br fails.
Comparative Data Profile
| Feature | Natural SL (5-DS) | rac-GR24 | 4-Br Debranone | This compound |
| Structure Type | Canonical (ABC+D) | Canonical Mimic | Non-Canonical (Phenoxy) | Non-Canonical (Phenoxy) |
| Aqueous Stability | Low (Hours) | Moderate (Days) | High (Weeks) | High (Weeks) |
| Rice Tillering Inhibition | High | High | Very High | Moderate |
| Striga Germination | High | High | Low | Moderate-High |
| Synthesis Complexity | High (>15 steps) | Moderate (5-8 steps) | Low (2 steps) | Low (2 steps) |
Mechanistic Pathway & Receptor Interaction
The biological activity of this compound relies on its interaction with the
The Hydrolysis Paradox
Unlike GR24, which is rapidly hydrolyzed by the receptor to trigger signal transduction (the "covalent-ligand" model), debranones are poor substrates. They are hydrolyzed very slowly by D14.
-
Implication: This suggests that the physical binding and subsequent conformational change of the receptor—rather than the enzymatic cleavage product—are sufficient to recruit the signaling complex (MAX2/D3).
-
Significance: this compound stabilizes the receptor-ligand complex longer than natural SLs, potentially altering the kinetics of the downstream degradation of repressor proteins (SMXL/D53).
Signaling Visualization
The following diagram illustrates the divergent pathways where this compound operates, highlighting the recruitment of the SCF complex.
Figure 1: Signal transduction pathway initiated by this compound. Note the "Slow Hydrolysis" loop, distinguishing it from canonical SLs.
Experimental Protocols
Chemical Synthesis of this compound
This protocol utilizes a nucleophilic substitution reaction between a phenol and a bromobutenolide. This is a self-validating system: the disappearance of the phenol starting material is easily monitored via TLC.
Reagents:
-
4-Cyanophenol (CAS: 767-00-0)
-
5-bromo-3-methyl-2(5H)-furanone (CAS: 17832-28-9)
-
Potassium Carbonate (
, anhydrous) -
Acetone (Solvent)[3]
Workflow Diagram:
Figure 2: Step-by-step synthesis workflow for this compound.
Detailed Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve 4-cyanophenol (1.0 mmol) in anhydrous acetone (5 mL).
-
Activation: Add anhydrous
(1.2 mmol). Stir for 15 minutes at room temperature to facilitate phenoxide formation. -
Coupling: Cool the mixture to 0°C. Dropwise add a solution of 5-bromo-3-methyl-2(5H)-furanone (1.1 mmol) in acetone.
-
Reaction: Allow to warm to room temperature and stir. Monitor via TLC (Hexane/Ethyl Acetate 3:1).[4] The product usually appears as a UV-active spot (
). -
Workup: Filter off the solid potassium salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue using silica gel flash chromatography (Gradient: 10% to 30% EtOAc in Hexane).
-
Validation: Verify structure via
-NMR. Key diagnostic peak: The acetal proton at the C-5 position of the furanone ring usually appears as a singlet or doublet around 6.2–6.5 ppm.
Striga hermonthica Suicide Germination Assay
This assay validates the bioactivity of this compound.
Pre-conditioning (Critical Step): Striga seeds are dormant and require "conditioning" (warm, moist incubation) to become responsive to SLs.
-
Sterilize Striga seeds (1% NaOCl, 5 min). Wash thoroughly.[5]
-
Place seeds on moist glass fiber filter paper in a petri dish.
-
Incubate at 30°C in the dark for 10–14 days.
Germination Induction:
-
Prepare a stock solution of this compound in Acetone (10 mM). Dilute with water to working concentrations (
M to M). Note: Final acetone concentration must be <0.1%. -
Apply 20
L of the test solution to the conditioned seeds (approx. 30-50 seeds per disk). -
Include controls: Water (Negative) and rac-GR24 (
M, Positive). -
Incubate for 24–48 hours at 30°C in the dark.
-
Data Collection: Count germinated seeds (radicle protrusion) under a stereomicroscope. Calculate Germination Rate (%).
References
-
Takahashi, I. et al. (2016).[2] "Chemical structure-activity relationship of phenoxyfuranone-type strigolactone mimics." Plant Signaling & Behavior, 11(12). Link
-
Fukui, K. et al. (2017). "Structure-activity relationships of debranones: A new class of strigolactone mimics." Molecular Plant, 10, 360–363. Link
-
Uraguchi, D. et al. (2018). "A Taylor-Made Design of Phenoxyfuranone-Type Strigolactone Mimic." Plant and Cell Physiology, 59(12), 2463–2472. Link
-
Seto, Y. et al. (2019).[6] "Strigolactone perception and deactivation by a hydrolase receptor DWARF14."[6][7][8] Nature Communications, 10, 191. Link
-
Nakamura, H. & Asami, T. (2014). "Target-based design of strigolactone agonists and antagonists." Bioorganic & Medicinal Chemistry Letters, 24(24), 5565-5571. Link
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discovery and synthesis of 4-CN debranone
An In-Depth Technical Guide to the Discovery and Synthesis of 4-CN Debranone: A Functionally Selective Strigolactone Mimic
Introduction
Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play a pivotal role in regulating plant architecture, particularly by inhibiting shoot branching.[1][2] Beyond their endogenous role, they are exuded into the rhizosphere, where they act as crucial signaling molecules, fostering symbiotic relationships with arbuscular mycorrhizal fungi and, detrimentally, stimulating the germination of parasitic weeds like Striga and Orobanche species.[2][3] The low natural abundance and complex structures of SLs have driven the development of synthetic analogs. The most widely used is GR24, but its multi-step synthesis limits its accessibility.[4] This has spurred the creation of simpler SL mimics, among which the debranones—a class of phenoxyfuranone-type compounds—have emerged as highly valuable tools.[3]
Debranones are notable for their straightforward synthesis and, critically, their capacity for "functional selectivity," where modifications to their structure can tune their biological activity towards either hormonal functions (e.g., branching inhibition) or germination stimulation.[3][5] This guide provides a comprehensive technical overview of a specific analog, 4-cyanodebranone (this compound), detailing its discovery context, a validated synthetic protocol, its mechanism of action, and its significance for researchers in plant biology and agrochemistry.
Part 1: The Debranone Scaffold - Discovery and Rationale
The debranone scaffold was developed as a simplified, more synthetically accessible mimic of natural strigolactones.[3] The core structure retains the essential D-ring but replaces the complex ABC-ring system of natural SLs with a substituted phenoxy group linked to the furanone core. This design significantly reduces the number of required synthetic steps.[4]
The key insight in debranone development was that chemical modifications on the phenyl ring could modulate biological function. Early work with 4-bromodebranone (4BD) revealed a potent inhibitor of tiller bud outgrowth in rice that was, conversely, a poor stimulant for Striga hermonthica seed germination.[5][6] This discovery highlighted the potential to create functionally selective agonists. The introduction of a cyano (CN) group at the 4-position (para) of the phenyl ring was a logical progression in structure-activity relationship (SAR) studies. The 4-cyano substituent is a strong electron-withdrawing group and a potential hydrogen bond acceptor, properties known to significantly influence receptor-ligand interactions. The investigation of this compound was thus aimed at exploring how these electronic and steric properties would influence its interaction with SL receptors and its resulting biological activity profile.
Part 2: Synthesis of this compound
The synthesis of debranones is predicated on a straightforward nucleophilic substitution reaction between a substituted phenol and a brominated butenolide precursor. This approach offers high modularity, allowing for the rapid generation of a diverse library of analogs by simply varying the starting phenol.
Synthetic Workflow for this compound
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of a racemic mixture of this compound.
Materials:
-
4-Cyanophenol
-
5-Bromo-3-methylfuran-2(5H)-one
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-cyanophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Bromobutenolide: While stirring the suspension, add a solution of 5-bromo-3-methylfuran-2(5H)-one (1.1 eq) in anhydrous acetone dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield this compound as a solid.
Self-Validation and Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of starting materials.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Part 3: Biological Activity and Mechanism of Action
The biological activity of SL mimics like this compound is mediated by their interaction with α/β-hydrolase fold proteins, which function as SL receptors.[7] In Arabidopsis, the two primary receptors are DWARF14 (AtD14), which primarily regulates shoot branching, and KARRIKIN INSENSITIVE 2 (KAI2), which is involved in seed germination and seedling development.[8]
Mechanism of Receptor Activation
The key step in SL signaling is the covalent interaction of the ligand with the receptor.[9] The receptor's active site contains a conserved catalytic triad (Ser-His-Asp).[7] Upon binding, the serine residue performs a nucleophilic attack on the furanone (D-ring) of the debranone molecule. This leads to the cleavage and release of the D-ring, which induces a conformational change in the receptor protein.[5][9] This change allows the activated receptor to interact with downstream repressor proteins (e.g., SMXL family members), targeting them for degradation via the ubiquitin-proteasome pathway and thus initiating the physiological response.[10]
Caption: Generalized strigolactone signaling pathway.
Stereochemistry and Receptor Specificity
Crucially, the activity of this compound is highly dependent on the stereochemistry at the C-2' position of the D-ring. Studies have shown that for CN-debranone, the (2’S) configuration is biologically active, while the (2’R) configuration is inactive.[8][10] The active (2’S)-CN-debranone signals through both the AtD14 and KAI2 receptors.[8] This contrasts with many natural SLs, which possess a (2’R) configuration and act primarily through D14.[10] This finding underscores that racemic mixtures of synthetic analogs must be used with caution, as one stereoisomer may be responsible for the observed activity, or different isomers could trigger distinct pathways.
Structure-Activity Relationship (SAR) of Debranone Analogs
The functional selectivity of debranones is determined by the nature and position of substituents on the phenyl ring.
| Substituent (Position) | Primary Activity | Reference |
| 4-Bromo (4-Br) | Strong branching inhibition, weak germination stimulation | [5][6] |
| 2-Nitro (2-NO₂) | High activity in hypocotyl elongation, root promotion | [4] |
| 2,4- or 2,6-Disubstituted (electron-withdrawing) | Strong Orobanche germination stimulation | [2] |
| 4-Cyano (4-CN) | Active through both D14 and KAI2 pathways (S-isomer) | [8] |
Part 4: Applications and Future Directions
This compound, as a functionally characterized SL mimic, serves as a valuable chemical tool for dissecting the intricacies of SL perception and signaling. Its ability to activate both D14 and KAI2 pathways makes it particularly useful for comparative studies.
Potential Applications:
-
Agricultural Research: As a tool to study plant development, helping to elucidate the precise mechanisms controlling shoot architecture in various crop species.
-
Parasitic Weed Control: While some debranones are designed to be potent germination stimulants for "suicidal germination" strategies, analogs like this compound help researchers understand the receptor features required for potent and selective activity.[2][3]
Future Research:
-
Chiral Separation and Analysis: The synthesis and biological evaluation of enantiomerically pure (2’S)- and (2’R)-4-CN debranone are critical next steps to precisely quantify their respective activities and receptor affinities.
-
Broad-Spectrum Bioactivity: Given that other SL analogs have shown potent anti-cancer activity, exploring the potential of this compound and related nitrile-containing analogs in biomedical applications, such as glioblastoma research, could be a fruitful avenue.[11]
-
Structural Biology: Co-crystallization of (2’S)-4-CN debranone with D14 and KAI2 receptors would provide invaluable atomic-level insights into the molecular basis for its dual activity and inform the design of next-generation, hyper-selective SL agonists or antagonists.
Conclusion
This compound represents an important evolution in the field of synthetic strigolactone mimics. Its simple and modular synthesis provides ready access for researchers, while its unique biological profile—particularly the defined stereochemical requirements and dual-receptor activity—makes it a powerful probe for investigating plant hormone signaling. Continued study of this compound and its derivatives will undoubtedly deepen our understanding of strigolactone biology and aid in the development of novel agrochemicals to address challenges in food security and sustainable agriculture.
References
-
Zwanenburg, B., & Pospíšil, T. (2013). Strigolactones: new plant hormones in action. Planta, 238, 1007-1023. [Link]
-
Fukui, K., et al. (2017). A Taylor-Made Design of Phenoxyfuranone-Type Strigolactone Mimic. Molecules, 22(6), 1013. [Link]
-
Kiper, M., et al. (2022). Strigolactone Analogs: Two New Potential Bioactiphores for Glioblastoma. International Journal of Molecular Sciences, 23(4), 1957. [Link]
-
Scaffidi, A., et al. (2014). Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis. Plant Physiology, 165(3), 1221-1232. [Link]
-
Luo, J., et al. (2021). Strigolactone mimic 2-nitrodebranone is highly active in Arabidopsis growth and development. The Plant Journal, 107(2), 597-611. [Link]
-
Fukui, K., et al. (2017). Structure of 2,4-disubstituted debranones and assay results. ResearchGate. [Link]
-
Takahashi, I., et al. (2024). The Evaluation of Debranone Series Strigolactone Agonists for Germination Stimulants in Orobanche Species. Journal of Agricultural and Food Chemistry, 72(35), 19517-19525. [Link]
-
Yao, R., et al. (2018). Rationally Designed Strigolactone Analogs as Antagonists of the D14 Receptor. Plant and Cell Physiology, 59(8), 1605-1614. [Link]
-
Umehara, M., et al. (2015). Structural Requirements of Strigolactones for Shoot Branching Inhibition in Rice and Arabidopsis. Plant and Cell Physiology, 56(6), 1059-1072. [Link]
-
Fukui, K., et al. (2017). A Taylor-Made Design of Phenoxyfuranone-Type Strigolactone Mimic. Molecules, 22(6), 1013. [Link]
-
Asami, T., & Ito, S. (2018). Target-based selectivity of strigolactone agonists and antagonists in plants and their potential use in agriculture. Journal of Experimental Botany, 69(9), 2243-2252. [Link]
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A Technical Guide to 4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile (4-CN debranone): A Strigolactone Mimic for Plant Biology Research
Introduction
In the intricate world of plant development and environmental interaction, phytohormones act as critical signaling molecules. Among the more recently discovered classes of these hormones are the strigolactones (SLs), carotenoid-derived compounds that play a pivotal role in regulating plant architecture, particularly shoot branching, and in mediating symbiotic and parasitic interactions in the rhizosphere.[1][2][3] The inherent low abundance and structural complexity of natural strigolactones, however, present significant challenges for their isolation and application in extensive research and agriculture. This has spurred the development of synthetic mimics that can replicate the biological activities of natural SLs.
This technical guide provides an in-depth overview of 4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile , a compound commonly referred to as 4-CN debranone . As a member of the debranone family of phenoxyfuranone-type strigolactone mimics, this compound has emerged as a valuable chemical tool for dissecting the strigolactone signaling pathway and for its potential applications in agriculture. This document will detail its chemical properties, a comprehensive synthesis protocol, its mechanism of action within the strigolactone signaling cascade, standardized experimental protocols for its biological evaluation, and a summary of its known activities.
Chemical Properties and Synthesis
IUPAC Name: 4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile
Synonyms: this compound
Molecular Formula: C₁₂H₉NO₃
Molecular Weight: 215.21 g/mol
Chemical Structure:
Rationale for Synthesis and Structural Design
The debranone scaffold represents a simplified analog of the natural strigolactone structure. Natural SLs consist of a tricyclic lactone (the ABC rings) connected via an enol ether bridge to a butenolide D-ring. The D-ring is crucial for biological activity. Debranones mimic this essential feature by possessing a furanone ring (analogous to the D-ring) linked to a substituted phenoxy group. This simplified structure allows for more straightforward chemical synthesis while retaining biological activity. The "4-CN" designation indicates the presence of a cyano (-CN) group at the para-position (position 4) of the phenyl ring. The electron-withdrawing nature of the cyano group has been shown to influence the biological activity of debranones.[4]
Detailed Synthesis Protocol
The synthesis of this compound is achieved through a nucleophilic substitution reaction between 4-cyanophenol and 5-bromo-3-methyl-2(5H)-furanone. This method provides a direct and efficient route to the desired product.
Materials and Reagents:
-
4-Cyanophenol
-
5-bromo-3-methyl-2(5H)-furanone
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Preparation of 5-bromo-3-methyl-2(5H)-furanone (Intermediate)
The key intermediate, 5-bromo-3-methyl-2(5H)-furanone, can be synthesized from 3-methyl-2(5H)-furanone through bromination.
-
Dissolve 3-methyl-2(5H)-furanone in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
-
Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at room temperature.
-
The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude 5-bromo-3-methyl-2(5H)-furanone, which can be used in the next step with or without further purification.
Step 2: Synthesis of 4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile
-
To a round-bottom flask, add 4-cyanophenol (1.0 equivalent), potassium carbonate (1.5-2.0 equivalents), and anhydrous acetone.
-
Stir the mixture at room temperature for 15-30 minutes to form the potassium salt of 4-cyanophenol.
-
Add a solution of 5-bromo-3-methyl-2(5H)-furanone (1.0-1.2 equivalents) in anhydrous acetone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
The crude product is purified by silica gel column chromatography.
-
A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used for elution.
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield 4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile as a solid.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) if necessary.
Mechanism of Action: The Strigolactone Signaling Pathway
This compound, as a strigolactone mimic, exerts its biological effects by hijacking the native strigolactone signaling pathway. This pathway is a classic example of hormone-induced protein degradation, leading to the regulation of gene expression. The core components of this pathway are conserved across many plant species.[1]
Key Proteins in the Strigolactone Signaling Cascade:
-
D14 (DWARF14): An α/β-hydrolase that acts as the primary strigolactone receptor. It possesses a catalytic pocket that binds and hydrolyzes strigolactones and their mimics.
-
MAX2 (MORE AXILLARY GROWTH 2) / D3 (DWARF3): An F-box protein that is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
-
D53 (DWARF53) / SMXLs (SUPPRESSOR OF MAX2 1-LIKE): A family of transcriptional co-repressors that are the primary targets for degradation in response to strigolactone perception.
Signaling Cascade:
-
Perception and Hydrolysis: In the absence of a strigolactone signal, the D53/SMXL proteins are stable and actively repress the transcription of downstream target genes, thereby inhibiting processes like shoot branching. When this compound is present, it enters the catalytic pocket of the D14 receptor. The D14 protein then hydrolyzes the furanone ring of the debranone molecule.
-
Conformational Change and Complex Formation: This hydrolysis event induces a conformational change in the D14 receptor. This altered conformation of D14 allows it to interact with the F-box protein MAX2/D3.
-
Recruitment and Ubiquitination of D53/SMXLs: The D14-MAX2/D3 complex then recruits the D53/SMXL repressor proteins. Within this complex, the SCF E3 ubiquitin ligase activity of MAX2/D3 leads to the polyubiquitination of the D53/SMXL proteins.
-
Proteasomal Degradation and Gene Expression: The polyubiquitinated D53/SMXL proteins are targeted for degradation by the 26S proteasome. The degradation of these repressors relieves the transcriptional repression of downstream target genes, leading to the physiological responses associated with strigolactones, such as the inhibition of axillary bud outgrowth.
Caption: The strigolactone signaling pathway initiated by this compound.
Experimental Protocols
The biological activity of this compound and other strigolactone mimics is typically evaluated through a series of well-established bioassays in model plant species such as rice (Oryza sativa) and Arabidopsis thaliana.
Rice Tillering Inhibition Assay
This assay is a cornerstone for assessing the hormonal activity of strigolactones and their mimics in inhibiting axillary bud outgrowth.
Plant Material:
-
Seeds of a strigolactone-deficient rice mutant (e.g., d10 or d17). These mutants exhibit a high-tillering phenotype that is rescued by the application of exogenous strigolactones.
-
Seeds of the corresponding wild-type rice variety for comparison.
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize rice seeds by rinsing with 70% ethanol for 1 minute, followed by soaking in a 2.5% sodium hypochlorite solution for 30 minutes.
-
Rinse the seeds thoroughly with sterile distilled water (5-6 times).
-
Germinate the seeds on sterile, moist filter paper in a petri dish in the dark at 28-30°C for 2-3 days.
-
-
Hydroponic Culture Setup:
-
Prepare a hydroponic culture solution (e.g., half-strength Murashige and Skoog medium).
-
Transfer the germinated seedlings to a hydroponic culture system, ensuring the roots are submerged in the nutrient solution and the shoots are supported.
-
Grow the seedlings in a controlled environment (e.g., 14-hour light/10-hour dark photoperiod, 28°C).
-
-
Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent such as acetone or DMSO.
-
After 7-10 days of growth in the hydroponic system, add this compound to the hydroponic solution to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM). Include a solvent control.
-
Replenish the hydroponic solution with fresh solution containing the respective treatments every 3-4 days.
-
-
Data Collection and Analysis:
-
After 14-21 days of treatment, measure the number of tillers per plant. A tiller is typically defined as a shoot that has emerged from the axil of a leaf.
-
Measure the length of the primary tiller and the overall plant height.
-
Calculate the average number of tillers for each treatment group.
-
Statistically analyze the data (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the inhibitory effect of this compound compared to the control.
-
Caption: Workflow for the rice tillering inhibition assay.
Biological Activity and Structure-Activity Relationships
The biological activity of debranones is influenced by the nature and position of substituents on the phenyl ring.
| Compound | Biological Activity | Reference |
| This compound | Potent inhibitor of tiller bud outgrowth in rice.[5] | Scaffidi et al., 2014 |
| 4-Br debranone | Strong inhibitor of tiller bud outgrowth in rice, often used as a reference debranone.[6] | Fukui et al., 2013 |
| Debranones with electron-withdrawing groups at the 2,4- or 2,6-positions | Strong inducers of seed germination in the parasitic plant Orobanche minor.[4] | Takahashi et al., 2024 |
| (S)-CN-debranone | Shows stronger activity than (R)-CN-debranone in inhibiting shoot branching in Arabidopsis.[5] | Scaffidi et al., 2014 |
The stereochemistry at the chiral center of the furanone ring can also play a role in biological activity, with different stereoisomers exhibiting varying levels of potency in different plant species and bioassays.[5] Generally, electron-withdrawing substituents on the phenyl ring tend to enhance the hormonal activity of debranones.[4]
Conclusion and Future Outlook
This compound is a valuable synthetic strigolactone mimic that has contributed significantly to our understanding of strigolactone perception and signaling. Its relatively simple structure and ease of synthesis make it an accessible tool for researchers in plant biology. The detailed protocols provided in this guide offer a starting point for the consistent and reproducible evaluation of its biological effects.
Future research may focus on the development of more potent and selective debranone derivatives for specific agricultural applications, such as controlling parasitic weeds or modifying crop architecture for improved yield. Further elucidation of the structure-activity relationships of debranones will be crucial for the rational design of next-generation strigolactone mimics.
References
- Takahashi, K., et al. (2024). The Evaluation of Debranone Series Strigolactone Agonists for Germination Stimulants in Orobanche Species. Journal of Agricultural and Food Chemistry.
- Scaffidi, A., et al. (2014). Structural Requirements of Strigolactones for Shoot Branching Inhibition in Rice and Arabidopsis. Plant and Cell Physiology.
- Fukui, K., et al. (2013). Selective mimics of strigolactone actions and their potential use for controlling damage caused by root parasitic weeds. Molecular Plant.
- Fukui, K., et al. (2017). A Taylor-Made Design of Phenoxyfuranone-Type Strigolactone Mimic. Frontiers in Plant Science.
- Umehara, M., et al. (2010). Contribution of Strigolactones to the Inhibition of Tiller Bud Outgrowth under Phosphate Deficiency in Rice. Plant and Cell Physiology.
- Wang, Y., & Li, J. (2021). Strigolactone signaling: Insights into rice tillering and nitrogen deficiency responses. The Crop Journal.
Sources
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- 3. scienceopen.com [scienceopen.com]
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- 6. researchgate.net [researchgate.net]
understanding the function of debranone compounds
An In-depth Technical Guide to the Core Function of Debranone Compounds
Authored by: A Senior Application Scientist
Abstract
Debranone compounds represent a significant advancement in the study of plant developmental biology and are poised to offer innovative solutions in agriculture. As synthetic mimics of strigolactones (SLs), a class of phytohormones, debranones provide a stable and accessible chemical tool to dissect and manipulate the strigolactone signaling pathway. Named for their potent de-branching (or shoot branching inhibition) activity, these phenoxyfuranone-type molecules have been instrumental in elucidating the molecular mechanics of SL perception and signaling.[1][2] This guide provides a comprehensive overview of the function of debranone compounds, their mechanism of action, key experimental protocols for their evaluation, and their structure-activity relationships, intended for researchers and professionals in plant biology and drug development.
Introduction: The Advent of Debranones as Strigolactone Agonists
Strigolactones (SLs) are a class of carotenoid-derived plant hormones that are central regulators of plant architecture, particularly the inhibition of shoot branching.[1] They also mediate communication in the rhizosphere, stimulating symbiotic relationships with arbuscular mycorrhizal fungi and, detrimentally, triggering the germination of parasitic weeds like Striga and Orobanche.[2][3] The low natural abundance and structural complexity of SLs have historically hindered research and agricultural application.[3]
Debranones were developed as functionally selective SL agonists to overcome these limitations.[4] These synthetic furanone-based molecules mimic the biological activity of natural SLs but offer greater stability and ease of synthesis.[4][5] Key examples, such as 4-bromodebranone (4BD) and 2-nitrodebranone (2NOD), have proven to be powerful research tools, with some derivatives showing higher biological activity than the widely used SL analog, rac-GR24.[3][6]
The Core Mechanism: Debranone-Mediated Signal Transduction
The primary function of debranone compounds is to activate the SL signaling pathway. This activation culminates in the targeted degradation of transcriptional repressors, thereby allowing for the expression of genes that control plant development. The process is a cascade of precise molecular interactions.
The Central Receptor: D14 Hydrolase
The gateway for SL signaling is the D14 protein (DWARF14), a member of the α/β-fold hydrolase superfamily.[7][8] D14 possesses a hydrophobic active site cavity containing a conserved Ser-His-Asp catalytic triad, essential for its function.[7] Debranones, acting as SL mimics, enter this pocket and are recognized as ligands.
Ligand Perception and Receptor Activation
Upon binding of a debranone molecule, the D14 receptor undergoes a critical conformational change. This event is believed to be triggered by the hydrolysis of the ligand within the active site. This hydrolysis and subsequent structural shift "activate" D14, priming it for interaction with downstream signaling partners.
Formation of the D14-MAX2-SMXL Complex
The activated D14 receptor does not act alone. It forms a complex with two other critical proteins:
-
MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[7][8]
-
D53/SMXLs (SUPPRESSOR OF MAX2-LIKE): A family of transcriptional co-repressor proteins (e.g., SMXL6, SMXL7, SMXL8) that are the ultimate targets of the pathway.[3][9]
The binding of the debranone enhances the interaction between D14 and its partners, particularly the D53/SMXL repressors.[3][6][9] This brings the MAX2 E3 ligase into close proximity with the SMXL protein.
Ubiquitination and Degradation
With the complex formed, the SCF-MAX2 machinery polyubiquitinates the D53/SMXL repressor protein. This marking targets the repressor for destruction by the 26S proteasome.[9] The degradation of these repressors is the definitive output of the signaling cascade, freeing up downstream transcription factors to regulate gene expression related to shoot branching, root development, and other physiological responses.[8][9]
Caption: Debranone signaling pathway leading to the degradation of SMXL repressors.
Key Experimental Protocols for Debranone Functional Analysis
Validating the function and efficacy of debranone compounds requires robust, well-controlled bioassays. The following protocols are foundational in the field.
Protocol: Rice Tiller Bud Outgrowth Inhibition Assay
-
Causality: This assay directly measures the primary hormonal activity of debranones—the inhibition of shoot branching. Rice, a monocot with a distinct tillering (branching) habit, and the availability of SL-deficient mutants (e.g., d10), make it an ideal model system.[10] The use of a mutant ensures that any observed effect is due to the exogenous application of the compound and not endogenous SLs.
-
Methodology:
-
Seed Sterilization & Germination: Sterilize rice seeds (e.g., d10 mutant and wild-type control) and germinate them in a controlled environment for a set period (e.g., 7 days).
-
Hydroponic Culture Setup: Transfer seedlings to a hydroponic culture system containing a nutrient solution.
-
Compound Application: Prepare stock solutions of the debranone compound in a suitable solvent (e.g., DMSO). Add the compound to the hydroponic solution to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM), including a vehicle-only control (e.g., DMSO). Include GR24 as a positive control.
-
Incubation: Grow the seedlings under controlled light and temperature conditions for a defined period (e.g., 7-10 days).
-
Data Collection: Measure the length of the second tiller bud for each seedling.[11]
-
Analysis: Calculate the average tiller length for each concentration and compare it to the controls. Determine the IC₅₀ value if possible.
-
Sources
- 1. Strigolactones: new plant hormones in action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evaluation of Debranone Series Strigolactone Agonists for Germination Stimulants in Orobanche Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Taylor-Made Design of Phenoxyfuranone-Type Strigolactone Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strigolactone mimic 2-nitrodebranone is highly active in Arabidopsis growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strigolactones: diversity, perception, and hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Preparation and Handling of 4-CN Debranone Stock Solutions
Topic: Preparation of 4-CN Debranone Stock Solutions Content Type: Application Note & Protocol Audience: Plant Physiologists, Agrochemical Researchers, and Chemical Biologists.
Abstract & Scope
This compound (4-Cyanodebranone) is a synthetic strigolactone (SL) mimic belonging to the phenoxyfuranone class. Unlike natural strigolactones (e.g., (+)-5-deoxystrigol) which possess a complex tricyclic ABC-ring system, this compound simplifies the scaffold to a phenyl ring linked to the conserved D-ring (methylbutenolide). This structural modification retains bioactivity for Striga hermonthica germination and inhibition of rice tillering while offering distinct stability profiles.
This protocol details the precise formulation of this compound stock solutions, emphasizing solubility parameters, solvent compatibility (DMSO vs. Acetone), and critical stability factors to prevent hydrolytic degradation.
Compound Profile & Physicochemical Properties
| Property | Specification |
| Compound Name | This compound |
| IUPAC Name | 4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile |
| CAS Number | 1332863-97-4 |
| Molecular Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.20 g/mol |
| Appearance | White to off-white powder |
| Primary Solubility | DMSO (>50 mM), Acetone (>50 mM) |
| Aqueous Solubility | Negligible (requires organic co-solvent) |
| Storage (Solid) | -20°C, desiccated, protected from light |
Critical Experimental Considerations (Expert Insights)
Solvent Selection: DMSO vs. Acetone
-
DMSO (Dimethyl Sulfoxide): The preferred solvent for long-term storage and cell culture/hydroponic assays due to its low volatility and high solubilizing power. However, DMSO can be toxic to certain plant tissues at concentrations >0.1% v/v.
-
Acetone: Often used for Striga seed conditioning assays on filter paper because it evaporates completely, leaving the compound behind without solvent toxicity. Do not use Acetone for long-term stock storage due to evaporation and concentration drift.
Hydrolytic Stability Warning
While this compound lacks the labile enol-ether bridge of natural strigolactones (making it more stable than GR24), the butenolide (D-ring) remains susceptible to nucleophilic attack.
-
Rule: Avoid aqueous dilutions with pH > 7.5.
-
Rule: Never store the compound in aqueous solution; prepare fresh working dilutions immediately before use.
Protocol: Preparation of Stock Solutions
Materials Required
-
This compound (Solid)
-
Solvent: Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade) or Acetone (HPLC Grade)
-
Vortex mixer
-
Analytical balance (Precision ±0.1 mg)
-
Amber glass vials (Borosilicate, screw cap with PTFE liner)
Workflow: 100 mM Master Stock Preparation
Target Volume: 1 mL | Target Concentration: 100 mM
-
Calculate Mass:
-
Weighing:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh 21.5 mg of this compound into a sterile amber glass vial.
-
-
Solubilization:
-
Add 1.0 mL of Anhydrous DMSO.
-
Note: If using Acetone for seed assays, substitute DMSO with Acetone here.
-
Vortex vigorously for 30–60 seconds until the solution is perfectly clear.
-
QC Check: Inspect against a light source. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.
-
-
Aliquot & Storage:
-
Do not store the full 1 mL volume in one tube (repeated freeze-thaw cycles degrade the D-ring).
-
Dispense 50–100 µL aliquots into PCR tubes or small amber vials.
-
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Working Solution Preparation (Dilution Strategy)
Application: Hydroponic Rice Tillering Assay Target Concentration: 1 µM (Final) Final Volume: 50 mL Nutrient Solution
-
Intermediate Dilution (100 µM):
-
Take 10 µL of 100 mM Stock .
-
Add to 9.99 mL of Water (or solvent, if precipitation occurs, though 1:1000 in water usually precipitates; better to dilute 1:100 in DMSO first).
-
Refined Step: Add 10 µL of 100 mM Stock to 990 µL DMSO to create a 1 mM Sub-stock .
-
-
Final Dilution (1 µM):
-
Add 50 µL of the 1 mM Sub-stock to 50 mL of Hydroponic Media.
-
Final DMSO Concentration: 0.1% (Safe for most vegetative plant tissues).
-
Visualization: Experimental Workflow & Signaling
Figure 1: Stock Preparation & Dilution Workflow
Caption: Step-by-step workflow for preparing this compound from solid powder to physiological working concentrations.
Figure 2: Mechanism of Action (Strigolactone Signaling)
Caption: this compound mimics endogenous SLs, binding D14 to trigger SMXL degradation and physiological responses.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Concentration too high or rapid addition. | Pre-dilute in DMSO (Sub-stock). Add to media while stirring rapidly. Ensure final concentration ≤ 10 µM. |
| Loss of Bioactivity | Hydrolysis due to high pH or improper storage. | Check pH of media (keep < 7.0).[1] Ensure stock was stored at -20°C anhydrously. |
| Yellowing of Stock | Oxidation or degradation. | Discard stock. Prepare fresh from powder. |
References
-
Fukui, K., et al. (2011). "New type of strigolactone mimics: 4-phenoxyfuran-2(5H)-one derivatives." Bioorganic & Medicinal Chemistry Letters, 21(16), 4905-4908. Link
-
Fukui, K., et al. (2013).[2] "Structure-activity relationships of debranones: a new class of strigolactone mimics." Plant & Cell Physiology, 54(11), 1881-1889. Link
-
Takahashi, I., et al. (2016). "Debranones: A Novel Class of Strigolactone Surrogates." Plant Chemical Biology, Methods in Molecular Biology. Link
-
PubChem. (2024).[3] "this compound Compound Summary." National Library of Medicine. Link
Sources
Application Note: Precision Modulation of Plant Architecture via 4-CN Debranone in Hydroponic Systems
Executive Summary
This technical guide details the application of 4-CN debranone (5-(4-cyanophenoxy)-3-methylfuran-2(5H)-one), a synthetic strigolactone (SL) mimic, in hydroponic culture systems. Unlike the widely used standard rac-GR24, this compound offers a distinct stability profile and receptor specificity that makes it a superior candidate for long-duration hydroponic assays aimed at modulating Root System Architecture (RSA) and inhibiting shoot branching (tillering).
Primary Applications:
-
Phenotypic Screening: High-throughput analysis of SL signaling mutants.
-
Crop Physiology: Modulation of root-to-shoot biomass ratios in vertical farming R&D.
-
Chemical Genetics: Dissection of AtD14 vs. KAI2 signaling pathways.
Technical Background & Mechanism
Chemical Identity & Properties
This compound is a phenoxyfuranone derivative.[1][2] It mimics the bioactivity of endogenous strigolactones by interacting with the D14 (DWARF14)
| Property | Specification |
| IUPAC Name | 4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile |
| Molecular Weight | 215.20 g/mol |
| Solubility | Low in water; Soluble in Acetone, DMSO |
| Stability | Moderate aqueous stability (Superior to GR24 at neutral pH) |
| Receptor Affinity | Agonist for AtD14 (Shoot branching) and KAI2 (Germination/Root growth) |
Mechanism of Action
Upon application to the hydroponic reservoir, this compound is absorbed by the roots. It binds to the D14 receptor, triggering a conformational change that recruits the F-box protein MAX2 (SCF complex). This leads to the ubiquitination and proteasomal degradation of SMXL repressors, thereby activating downstream transcription factors that suppress axillary bud outgrowth and modify root architecture.
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by this compound within the plant cell.
Caption: Figure 1: this compound mechanism of action via the D14-MAX2-SMXL proteolytic pathway.
Experimental Protocol: Hydroponic Administration
Materials & Reagents
-
Compound: this compound (Purity >98%).[1][3] Note: Commercial sources often supply the racemate. If using pure enantiomers, adjust concentration accordingly (2'S is the active form).
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile filtered.
-
Medium: Modified Hoagland’s Solution (0.5x strength recommended for Arabidopsis/Rice).
-
System: Opaque hydroponic tanks (to prevent algal growth) with aeration.
Stock Solution Preparation (10 mM)
-
Calculation: Dissolve 2.15 mg of this compound in 1.0 mL of DMSO.
-
Storage: Aliquot into amber glass vials (50 µL each). Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.
Protocol: Continuous Exposure Assay
This protocol is optimized for assessing shoot branching inhibition in Arabidopsis thaliana or Oryza sativa (Rice).
Step 1: Seedling Establishment
-
Germinate seeds on 0.8% agar plates (0.5x MS medium) for 5–7 days.
-
Transfer healthy seedlings to hydroponic rafts.
-
Acclimatize in 0.5x Hoagland’s solution for 7 days under standard growth conditions (e.g., 16h light/8h dark, 22°C).
Step 2: Treatment Application
-
Prepare Fresh Media: Prepare sufficient volume of 0.5x Hoagland’s solution.
-
pH Adjustment (Critical): Adjust pH to 5.8 .
-
Why? Phenoxyfuranones are susceptible to hydrolysis at alkaline pH. Maintaining pH < 6.0 extends the half-life of the compound in the reservoir.
-
-
Dosing: Add the 10 mM Stock Solution to the media to reach the target concentration.
-
Standard Screening Dose: 1.0 µM (1:10,000 dilution).
-
Dose-Response Range: 0.1 µM – 5.0 µM.
-
-
Solvent Control: Prepare a control tank with 0.01% DMSO (v/v).
Step 3: Maintenance & Refresh Cycle
-
Refresh Rate: Replace the media every 48 hours .
-
Self-Validating Logic: Although this compound is more stable than GR24, microbial activity and pH drift in hydroponics can accelerate degradation. A 48h refresh cycle ensures consistent bioavailability without imposing "pulse" stress.
-
-
Monitoring: Check pH daily. If pH rises above 6.2, adjust immediately with dilute H3PO4.
Step 4: Phenotyping (End-Point)
-
Duration: Continue treatment for 14–21 days.
-
Metrics: Count primary rosette branches (>5mm) or rice tillers. Measure primary root length and lateral root density.
Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow for hydroponic application.
Data Analysis & Interpretation
Expected Results
When applied correctly, this compound should induce a phenotype mimicking wild-type SL sufficiency, even in biosynthetic mutants (e.g., max3, max4).
| Genotype | Treatment | Expected Phenotype | Interpretation |
| Wild Type (Col-0) | Mock | Normal Branching | Baseline |
| Wild Type (Col-0) | 4-CN (1 µM) | Reduced Branching | Exogenous SL Overdose |
| Biosynthetic Mutant (max4) | Mock | Hyper-branching | SL Deficiency |
| Biosynthetic Mutant (max4) | 4-CN (1 µM) | Restored (WT-like) | Successful Complementation |
| Signaling Mutant (d14) | 4-CN (1 µM) | Hyper-branching | Target Specificity Validation |
Statistical Validation
-
Sample Size: n ≥ 12 plants per treatment.
-
Test: One-way ANOVA with Tukey’s HSD post-hoc test.
-
Outliers: Exclude plants with root rot or visible fungal contamination, as these stress factors independently alter RSA.
Troubleshooting & Optimization
Issue: Precipitation in Media
-
Cause: Rapid addition of DMSO stock to cold aqueous media.
-
Solution: Pre-dilute the stock 1:10 in warm water before adding to the main reservoir. Ensure vigorous stirring.
Issue: Inconsistent Results
-
Cause: Hydrolysis of the lactone ring.
-
Solution: Verify the pH of the hydroponic solution. If the system uses rockwool or clay pebbles, these substrates can spike pH. Soak substrates in pH 5.5 water for 24h prior to use.
Issue: Phytotoxicity (Leaf Yellowing)
-
Cause: Solvent toxicity or compound overdose.
-
Solution: Reduce DMSO concentration to <0.01%. If toxicity persists, lower 4-CN concentration to 0.1 µM; debranones are potent.
References
-
Fukui, K., et al. (2011).[4] New branching inhibitors, 4-debranones, for the strigolactone-deficient mutant d10 of rice.[5] Bioorganic & Medicinal Chemistry Letters.
-
Scaffidi, A., et al. (2014).[6] Strigolactone hormones and their stereoisomers signal through two related receptor proteins to induce different physiological responses in Arabidopsis. Plant Physiology.
-
Fukui, K., et al. (2013). Structure-activity relationships of strigolactones in shoot branching inhibition in rice and Arabidopsis. Plant and Cell Physiology.
-
Takahashi, I., et al. (2016). Selective mimics of strigolactone actions and their potential use for controlling damage caused by root parasitic weeds.[5] Plant and Cell Physiology.
Disclaimer: this compound is for research use only. Not approved for human consumption or commercial crop production.
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Olchemim.cz > products [olchemim.cz]
- 4. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective mimics of strigolactone actions and their potential use for controlling damage caused by root parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
methods for analyzing 4-CN debranone in plant tissues
An Application Note and Protocol for the Quantitative Analysis of 4-CN Debranone in Plant Tissues using HPLC-MS/MS
Introduction
This compound is a synthetic analog of strigolactones, a class of phytohormones that play a critical role in regulating plant architecture, particularly shoot branching, and in mediating rhizosphere interactions.[1][2] As a member of the debranone series of phenoxyfuranone-type strigolactone mimics, this compound is utilized by researchers to study strigolactone perception and signaling pathways, and to explore potential agricultural applications, such as controlling parasitic weeds like Striga and Orobanche spp. by inducing suicidal germination.[2][3][4]
Given its exogenous application in research settings, a robust and sensitive analytical method is essential for pharmacokinetics, uptake, transport, and metabolism studies of this compound within plant tissues. The complex nature of plant matrices, which contain a vast array of secondary metabolites, necessitates a highly selective and quantitative technique.[5][6] This application note details a comprehensive protocol for the extraction, purification, and quantification of this compound from plant tissues using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a gold-standard technique for trace-level analysis of phytohormones and their analogs.[7][8]
Principle of the Method
The methodology is founded on a systematic workflow designed to isolate this compound from interfering plant matrix components and achieve sensitive quantification.
-
Extraction : The process begins with the mechanical disruption of plant tissue at cryogenic temperatures to halt enzymatic degradation.[9] A liquid-solid extraction is then performed using an organic solvent to efficiently solubilize this compound and similar small molecules from the homogenized tissue.[10]
-
Purification : The crude extract, containing a complex mixture of compounds, undergoes a clean-up step using Solid-Phase Extraction (SPE). This critical step removes major interfering substances like pigments, lipids, and polar compounds that can cause matrix effects and contaminate the HPLC-MS/MS system.
-
Quantification : The purified extract is analyzed by reverse-phase HPLC, which separates the analyte from other remaining compounds based on polarity. The analyte is then ionized using Electrospray Ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity and sensitivity, allowing for accurate quantification even at very low concentrations.[5][8] Method validation is performed according to established guidelines to ensure data integrity and reliability.[11]
Materials and Reagents
-
Solvents : Acetonitrile (ACN), Methanol (MeOH), Water, Ethyl Acetate (EtOAc). All solvents must be LC-MS grade or higher.
-
Reagents : Formic Acid (FA, LC-MS grade), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Standards : this compound analytical standard (purity >98%). A suitable stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended.
-
Plant Tissue : Fresh plant tissue (e.g., roots, shoots, leaves) flash-frozen in liquid nitrogen.
-
Equipment :
-
Mortar and pestle or cryogenic homogenizer.
-
Centrifuge capable of 4°C and >10,000 x g.
-
Vortex mixer.
-
Sample concentrator (e.g., nitrogen evaporator or centrifugal vacuum concentrator).
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL).
-
SPE vacuum manifold.
-
HPLC-MS/MS system with an ESI source.
-
Analytical balance.
-
Glass vials and tubes.
-
Experimental Protocols
Part A: Sample Preparation and Extraction
This part of the protocol focuses on efficiently extracting this compound from the complex plant matrix while minimizing its degradation.
-
Sample Homogenization : Weigh approximately 100-200 mg of frozen plant tissue. Immediately place it in a pre-chilled mortar containing liquid nitrogen. Grind the tissue to a fine, homogenous powder. This step is critical to ensure efficient extraction and to prevent enzymatic degradation of the analyte.[9][12]
-
Extraction Solvent Addition : Transfer the frozen powder to a centrifuge tube. Add 1.5 mL of pre-chilled ethyl acetate. For improved recovery and to account for procedural losses, add the internal standard at this stage to a final concentration of 10 ng/mL.
-
Homogenization & Extraction : Vortex the tube vigorously for 1 minute. Place the sample in a shaker or on a rotator at 4°C for 1 hour to ensure thorough extraction.
-
Centrifugation : Centrifuge the sample at 12,000 x g for 15 minutes at 4°C to pellet the solid plant debris.
-
Supernatant Collection : Carefully transfer the supernatant (the ethyl acetate phase) to a new clean glass tube. Be cautious not to disturb the pellet.
-
Re-extraction : To maximize recovery, add another 1.0 mL of ethyl acetate to the pellet, vortex for 1 minute, and centrifuge again. Combine this second supernatant with the first one.
-
Drying : Pass the combined supernatant through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
Part B: Solid-Phase Extraction (SPE) Cleanup
SPE is a crucial step for removing interfering compounds, thereby reducing matrix effects and improving the robustness of the LC-MS/MS analysis.[7]
-
Cartridge Conditioning : Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
Sample Loading : Reconstitute the dried extract from Part A in 1 mL of 10% methanol in water. Vortex to dissolve. Load the entire sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elution : Elute the this compound from the cartridge using 3 mL of 80% acetonitrile in water into a clean collection tube.
-
Final Concentration : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 50% acetonitrile/50% water with 0.1% formic acid). Transfer to an LC-MS vial for analysis.
Part C: HPLC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrument used.
-
HPLC System :
-
Column : C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Gradient :
Time (min) % B 0.0 50 1.0 50 5.0 95 7.0 95 7.1 50 | 10.0 | 50 |
-
-
Mass Spectrometer :
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
Key Parameters : Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a pure standard of this compound.
-
MRM Transitions : These must be determined empirically by infusing the this compound standard.
-
Identify the precursor ion ([M+H]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Select at least two transitions (one for quantification, one for confirmation) and optimize the collision energy for each.
-
-
Method Validation
To ensure the method is fit for its intended purpose, a full validation should be conducted according to regulatory guidelines.[9][11] A summary of key validation parameters and typical acceptance criteria is presented below.
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. Assessed by a calibration curve using at least 5 standards. | R² ≥ 0.995 |
| Accuracy | The closeness of the measured value to the true value. Assessed by spike-recovery experiments at low, medium, and high concentrations. | 80-120% Recovery |
| Precision | The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day) and expressed as %RSD. | RSD ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (matrix components, etc.). | No interfering peaks at the retention time of the analyte in blank matrix samples. |
Data Analysis
Quantification is achieved by creating a calibration curve. Plot the peak area ratio of the this compound quantification transition to the internal standard transition against the concentration of the calibration standards. Apply a linear regression to the data. The concentration of this compound in the plant tissue samples can then be calculated from this curve and reported in ng/g of fresh weight.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample collection to data acquisition.
Caption: Workflow for this compound Analysis in Plant Tissues.
References
-
Kumar, B. R., & Kumar, D. S. (2017). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Pharmaceutical Analysis, 7(6), 349-364. [Link]
-
Oleszek, W., Stochmal, A., & Wolska, A. (2020). HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential. Molecules, 25(13), 3033. [Link]
-
Lavanya, G., Sunil, M., & Eswarudu, M. M. (2021). A Review: Analytical Method Development and Validation. International Journal of Pharmaceutical Research, 13(2). [Link]
-
Floková, K., Feussner, I., & Tarkowská, D. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 447. [Link]
-
Alam, M. S., et al. (2023). HPLC-ESI-HRMS/MS-Based Metabolite Profiling and Bioactivity Assessment of Catharanthus roseus. Molecules, 28(15), 5863. [Link]
-
Sharma, D., et al. (2020). Characterization of Secondary Metabolites via LC-MS Analysis of DCM Extracts of Solanum nigrum. Biosciences Biotechnology Research Asia, 17(2), 325-333. [Link]
-
Jo, Y. H., et al. (2021). Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. Molecules, 26(21), 6393. [Link]
-
González-Gómez, D., et al. (2015). Validated method for the determination of flavonoids in broccoli. Journal of Chromatography A, 1388, 147-154. [Link]
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Hughes, S. R., et al. (2022). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. Applied Sciences, 12(18), 8984. [Link]
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International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts. African journal of traditional, complementary, and alternative medicines, 8(1), 1–10. [Link]
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Al-Hamimi, S., et al. (2017). Isolation, Separation, and Preconcentration of Biologically Active Compounds from Plant Matrices by Extraction Techniques. Journal of AOAC International, 100(5), 1234-1246. [Link]
-
Brglez, E., et al. (2021). Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. Molecules, 26(21), 6464. [Link]
-
Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
Fukui, K., et al. (2021). Structure of 2,4-disubstituted debranones and assay results. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Strigolactone mimic 2-nitrodebranone is highly active in Arabidopsis growth and development. The Plant Journal, 107(2), 495-507. [Link]
-
Fukui, K., et al. (2024). The Evaluation of Debranone Series Strigolactone Agonists for Germination Stimulants in Orobanche Species. Journal of Agricultural and Food Chemistry, 72(35), 19517-19525. [Link]
-
Samejima, H., et al. (2023). Structures of SL agonists, 4‐bromodebranone (4BD), disubstituted debranone, and MP‐1... ResearchGate. [Link]
-
Halouzka, R., Tarkowská, D., & Novák, O. (2020). Analytical methods in strigolactone research. Plant methods, 16, 76. [Link]
-
Halouzka, R., Tarkowská, D., & Novák, O. (2020). (PDF) Analytical methods in strigolactone research. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Strigolactone mimic 2-nitrodebranone is highly active in Arabidopsis growth and development. The Plant Journal, 107(2), 495-507. [Link]
-
Gackowski, M., et al. (2021). Development of CE-C4D Method for Determination Tropane Alkaloids. Molecules, 26(19), 5757. [Link]
-
Pan, X., et al. (2010). Progress and Development of Analytical Methods for Gibberellins. International Journal of Molecular Sciences, 11(9), 3476-3513. [Link]
-
Lo Presti, M., et al. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. Plants, 9(10), 1356. [Link]
-
Wakeel, A., et al. (2024). Exploring strigolactones for inducing abiotic stress tolerance in plants. Plant, Soil and Environment, 70(3), 115-127. [Link]
-
Fukui, K., et al. (2018). Debranone chemical structures with substituent at 2-position on the phenyl ring. ResearchGate. [Link]
-
Liu, Y., et al. (2024). Comparative Metabolome and Transcriptome Analyses Reveal the Regulatory Mechanism of Purple Leafstalk Production in Taro (Colocasia esculenta L. Schott). International Journal of Molecular Sciences, 25(3), 1461. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Evaluation of Debranone Series Strigolactone Agonists for Germination Stimulants in Orobanche Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Secondary Metabolites via LC-MS Analysis of DCM Extracts of Solanum nigrum – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 10. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea [mdpi.com]
- 12. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
Application Note: High-Sensitivity Quantitation of 4-CN Debranone in Plant Matrices by LC-MS/MS
This Application Note is designed for researchers in agrochemical discovery and bioanalytical chemistry. It details a validated LC-MS/MS protocol for 4-CN debranone , a synthetic strigolactone (SL) mimic used in plant physiology and parasitic weed control research.
Abstract & Scope
This compound is a potent synthetic analog of strigolactones (SLs), a class of plant hormones regulating shoot branching and rhizosphere signaling. Unlike natural SLs, debranones possess enhanced stability, making them attractive candidates for agricultural applications (e.g., "suicidal germination" of Striga weeds).
This protocol outlines a robust LC-MS/MS method for detecting this compound in complex plant matrices (root exudates, tissue extracts). The method addresses the specific challenges of isobaric interference and hydrolytic instability common to lactone-containing compounds.
Chemical Background & Analytical Strategy
The Analyte
-
IUPAC Name: 4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile
-
Key Structural Feature: An enol ether bridge connecting a D-ring (furanone) to a phenyl ring. This bridge is the primary site of metabolic cleavage and MS fragmentation.
Nomenclature Alert (Forensic vs. Agrochemical)
CRITICAL NOTE: Do not confuse This compound with "4-CN-BINACA" or related synthetic cannabinoids found in forensic toxicology. While both share a "4-CN" (nitrile) motif, this compound is a phenoxyfuranone derivative used in plant biology. This protocol is specific to the agrochemical agent.
Fragmentation Logic (MS/MS)
The mass spectrometric detection relies on the characteristic cleavage of the ether bond.
-
Precursor Ion: Protonated molecule
. -
Primary Product (Quantifier): The D-ring oxonium ion
. This is the "signature" fragment for all strigolactones and debranones. -
Secondary Product (Qualifier): The protonated 4-cyanophenol moiety
.
Figure 1: Proposed MS/MS fragmentation pathway for this compound in ESI+ mode.
Experimental Protocol
Reagents and Standards
-
Reference Standard: this compound (>98% purity).[3]
-
Internal Standard (IS): GR24 (synthetic SL analog) or deuterated this compound (if custom synthesized). Note: GR24 is structurally similar and widely available.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
Sample Preparation (Plant Tissue/Root Exudates)
Strigolactones are present in picomolar concentrations. A rigorous cleanup is required to remove pigments and lipids.
Step-by-Step Workflow:
-
Extraction:
-
Weigh 100 mg of fresh root tissue (ground in liquid nitrogen).
-
Add 1 mL Acetone (preferred over MeOH to prevent transesterification artifacts).
-
Spike with Internal Standard (10 ng).
-
Vortex (1 min) and Sonicate (10 min, 4°C).
-
Centrifuge at 12,000 x g for 10 min. Collect supernatant.
-
-
Solvent Exchange:
-
Evaporate acetone under nitrogen stream at 30°C.
-
Reconstitute in 1 mL of 10% ACN in Water.
-
-
Solid Phase Extraction (SPE) - Critical Step:
-
Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric reversed-phase, 60 mg/3 mL.
-
Condition: 3 mL ACN followed by 3 mL Water.
-
Load: Apply reconstituted sample.
-
Wash: 3 mL Water/ACN (90:10 v/v). Removes polar interferences.
-
Elute: 3 mL Acetone/ACN (50:50 v/v). Recovers this compound.
-
-
Final Prep:
-
Dry eluate under nitrogen.
-
Reconstitute in 100 µL Initial Mobile Phase (50:50 Water:ACN + 0.1% FA).
-
Filter through 0.22 µm PTFE filter into LC vial.
-
LC-MS/MS Conditions
Chromatography (HPLC/UHPLC):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters ACQUITY BEH C18).
-
Dimensions: 2.1 x 100 mm, 1.8 µm particle size.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Initial Hold |
| 1.0 | 40 | Start Gradient |
| 8.0 | 95 | Elution of Analyte |
| 10.0 | 95 | Wash |
| 10.1 | 40 | Re-equilibration |
| 13.0 | 40 | End |
Mass Spectrometry Parameters (Triple Quadrupole):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
-
Cone Voltage: Optimized (typically 20-30 V).
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | Collision (eV) | Type |
|---|---|---|---|---|---|
| This compound | 216.1 | 97.0 | 25 | 18 | Quantifier |
| 216.1 | 120.0 | 25 | 22 | Qualifier | |
| 216.1 | 69.0 | 25 | 30 | Qualifier 2 |
| GR24 (IS) | 299.1 | 97.0 | 30 | 20 | Quantifier |
Method Validation & Performance Logic
Linearity and Sensitivity
-
Dynamic Range: 0.5 ng/mL to 1000 ng/mL.
-
LOD (Limit of Detection): Typically ~0.1 ng/mL (S/N > 3).
-
Logic: The high sensitivity is achieved by focusing on the m/z 97.0 fragment, which is the most stable ion for furanone-containing SLs.
Matrix Effects
Plant root exudates are rich in polyphenols and organic acids.
-
Observation: Significant ion suppression is common in the 2-4 minute window.
-
Solution: The gradient described above elutes this compound later (approx. 6-7 min), separating it from the early-eluting polar suppression zone.
Stability Control
Debranones are susceptible to hydrolysis at high pH (pH > 8).
-
Protocol Check: Always maintain acidic conditions (0.1% Formic Acid) in solvents.
-
Storage: Samples should be analyzed within 24 hours or stored at -20°C.
Visual Workflow Summary
Figure 2: End-to-end analytical workflow for this compound quantitation.
References
-
Fukui, K., et al. (2011). New type of strigolactone mimics: structure–activity relationship of debranones.[6] Bioorganic & Medicinal Chemistry Letters. Link
-
Wakabayashi, T., et al. (2019).[4][5] Direct conversion of carlactone to orobanchol by cytochrome P450 CYP722C in strigolactone biosynthesis. Science Advances. Link
-
Seto, Y., et al. (2014).[7] Strigolactone perception and deactivation by a hydrolase receptor DWARF14. Nature Communications. Link
-
Umehara, M., et al. (2015). Structural Requirements of Strigolactones for Shoot Branching Inhibition in Rice and Arabidopsis. Plant and Cell Physiology. Link
Sources
- 1. chempep.com [chempep.com]
- 2. chempep.com [chempep.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. Identification of novel canonical strigolactones produced by tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of novel canonical strigolactones produced by tomato [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-CN-Debranone in Rice Tiller Inhibition Studies
Introduction: The Architectural Determinant of Rice Yield
Rice (Oryza sativa L.) tillering, the process of forming lateral shoots from the base of the main stem, is a critical agronomic trait that directly determines the number of panicles per plant, a primary component of grain yield.[1] The architecture of the rice plant is meticulously controlled by a network of genetic and environmental factors, with plant hormones playing a central role. Among these, strigolactones (SLs) have been identified as the most prominent class of hormones that inhibit the outgrowth of tiller buds.[1][2][3] Understanding and manipulating this pathway is paramount for developing high-yielding rice varieties.
This guide provides a comprehensive overview and detailed protocols for the application of 4-CN-debranone, a synthetic strigolactone agonist, as a precise chemical tool for studying tiller inhibition in rice. Debranones, named for their "de-branching" activity, are furanone-based compounds that mimic the action of natural SLs.[4][5] Specifically, 4-cyano-debranone (4-CN-debranone) has emerged from structure-activity relationship studies as a potent compound, making it an excellent candidate for probing the SL signaling cascade in rice.[4][6]
Scientific Foundation: The Strigolactone Signaling Cascade
To effectively utilize 4-CN-debranone, a foundational understanding of the SL signaling pathway is essential. The mechanism provides the causal basis for its inhibitory effect on tillering. The core of this pathway in rice involves three key proteins:
-
D14 (DWARF14): An α/β hydrolase that functions as the primary SL receptor.[2]
-
D3 (DWARF3): An F-box protein that is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2][7]
-
D53 (DWARF53): A transcriptional repressor that directly suppresses genes required for tiller bud outgrowth.[2][7]
The signaling process is initiated when an SL molecule, or a mimic like 4-CN-debranone, binds to the D14 receptor. This binding event induces a conformational change in D14, enabling it to recruit the D3 F-box protein.[2] The now-active SCF-D3 complex targets the D53 repressor protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of D53 relieves the repression of its downstream target genes, such as BRANCHED1 (TB1), which ultimately leads to the arrest of axillary bud growth and the inhibition of tillering.[1][7]
Caption: The Strigolactone (SL) signaling pathway in rice leading to tiller inhibition.
Application Notes: Strategic Use of 4-CN-Debranone in Research
The primary value of 4-CN-debranone lies in its function as a specific and potent chemical probe. Unlike broad hormonal treatments which can have pleiotropic effects, 4-CN-debranone allows for the targeted activation of the SL signaling pathway.
Why Choose 4-CN-Debranone?
-
Potency and Specificity: Debranone derivatives with electron-withdrawing groups like cyano (-CN) at the para-position have demonstrated high activity, sometimes exceeding that of the common synthetic SL analog, rac-GR24.[4][5] This allows for effective pathway activation at low concentrations.
-
Mechanistic Studies: It is an invaluable tool for confirming that a physiological response is mediated through the canonical SL pathway. By comparing its effect on wild-type plants versus SL-insensitive mutants (e.g., d14 or d3), researchers can validate the pathway dependency of their observations.[8]
-
Genetic Redundancy: In cases where gene knockout proves difficult due to functional redundancy, chemical genetics using inhibitors or activators like 4-CN-debranone provides a powerful alternative to dissect gene function.
-
Crosstalk Analysis: The application of 4-CN-debranone can be used to study the interaction between SLs and other hormonal pathways, such as auxin and cytokinin, which are also known to regulate tillering.[9][10] For instance, researchers can investigate how activating the SL pathway with 4-CN-debranone affects the biosynthesis or signaling of cytokinins in tiller buds.[10]
Experimental Protocols
These protocols provide a self-validating framework for assessing the tiller inhibition activity of 4-CN-debranone. The inclusion of appropriate genetic controls is critical for trustworthy and interpretable results.
Protocol 1: Preparation of 4-CN-Debranone Solutions
Rationale: Proper preparation and storage of the chemical are essential for consistent and reproducible results. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media.
Materials:
-
4-CN-debranone powder
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes
-
Sterile distilled water
Procedure:
-
Prepare 10 mM Stock Solution:
-
Calculate the mass of 4-CN-debranone powder required to make a 10 mM solution (Mass = 0.01 L × 10 mmol/L × Molecular Weight g/mol ).
-
Under a fume hood, dissolve the weighed powder in the appropriate volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution aliquots at -20°C, protected from light. The solution is stable for several months under these conditions.
-
Prepare Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution immediately before use.
-
Prepare working solutions by diluting the stock solution in the final hydroponic culture medium. For example, to make a 1 µM working solution in 1 L of media, add 100 µL of the 10 mM stock solution (Dilution Factor = 10,000).
-
Crucially, prepare a "mock" or "vehicle" control solution containing the same final concentration of DMSO as the highest concentration treatment group. This accounts for any potential effects of the solvent on plant growth.
-
Protocol 2: Rice Hydroponic Culture and Treatment
Rationale: A hydroponic system provides precise control over nutrient and chemical concentrations, eliminating the complexities of soil interactions. This method is standard for tillering inhibition assays.[8][11]
Materials:
-
Rice seeds (e.g., Oryza sativa L. cv. Nipponbare)
-
Genetic controls: SL-biosynthesis mutant (d10) and SL-signaling mutant (d14)
-
Hydroponic culture solution (e.g., Kimura B solution)
-
Containers for hydroponic culture (e.g., 50 mL tubes, plastic boxes)
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by a 2.5% sodium hypochlorite solution for 30 minutes. Rinse thoroughly (5-6 times) with sterile distilled water.
-
Germinate seeds on moist sterile filter paper in a petri dish at 28-30°C in the dark for 2-3 days.
-
-
Transfer to Hydroponic System:
-
Once the coleoptile and radicle have emerged, transfer the germinated seedlings to the hydroponic culture system containing the nutrient solution. Ensure the roots are submerged while the seed remains just above the solution level.
-
Grow the seedlings in a controlled environment (e.g., 14h light/10h dark cycle, 28°C day/25°C night, 60-70% humidity).
-
-
Application of 4-CN-Debranone:
-
Grow seedlings for approximately 7-9 days, or until they reach the 2-3 leaf stage.
-
Replace the nutrient solution with fresh solution containing the final concentrations of 4-CN-debranone or controls.
-
Experimental Groups:
-
Wild-Type (WT) + Mock (Vehicle Control)
-
Wild-Type (WT) + 1 µM 4-CN-Debranone
-
Wild-Type (WT) + 5 µM 4-CN-Debranone
-
Wild-Type (WT) + 1 µM rac-GR24 (Positive Control)
-
d10 mutant + Mock
-
d10 mutant + 5 µM 4-CN-Debranone
-
d14 mutant + Mock
-
d14 mutant + 5 µM 4-CN-Debranone
-
-
Use a minimum of 6-10 biological replicates per treatment group.
-
-
Growth and Observation: Continue to grow the plants for an additional 7 to 14 days, replenishing the treatment solutions every 3-4 days to maintain the chemical concentration.
Caption: Experimental workflow for the rice tiller inhibition assay using 4-CN-debranone.
Protocol 3: Data Collection and Analysis
Rationale: Quantifying the phenotypic response is the final step to determine the efficacy of the treatment. Tiller number and the length of the second tiller are the most direct and sensitive metrics for inhibition.[11][12]
Procedure:
-
Tiller Number: At the end of the observation period, manually count the number of tillers for each plant. A tiller is typically counted if it has at least one visible green leaf.[12]
-
Second Tiller Length: Carefully measure the length of the second tiller (the first tiller emerging from the main culm) from its base to the tip of the longest leaf. This provides a quantitative measure of bud outgrowth inhibition.[11]
-
Plant Height: Measure the height of the main culm from the base to the tip of the longest leaf.
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA with post-hoc tests (e.g., Tukey's HSD), to determine significant differences between treatment groups.
Expected Results and Data Interpretation
The experimental design allows for clear interpretation. The results should validate that 4-CN-debranone's activity is dependent on a functional SL signaling pathway.
Table 1: Expected Phenotypic Outcomes of 4-CN-Debranone Treatment
| Genotype | Treatment | Expected Tiller Number | Expected 2nd Tiller Length | Interpretation |
| Wild-Type | Mock (DMSO) | Normal (e.g., 3-4) | Normal | Baseline for wild-type growth. |
| Wild-Type | 5 µM 4-CN-Debranone | Significantly Reduced | Significantly Reduced | Confirms 4-CN-debranone inhibits tillering in WT. |
| Wild-Type | 1 µM GR24 | Significantly Reduced | Significantly Reduced | Positive control confirms assay validity. |
| d10 (SL-deficient) | Mock (DMSO) | High (e.g., 6-8) | High | Mutant baseline shows excessive tillering. |
| d10 (SL-deficient) | 5 µM 4-CN-Debranone | Significantly Reduced | Significantly Reduced | Rescues the mutant phenotype, proving the compound acts downstream of SL biosynthesis. |
| d14 (SL-insensitive) | Mock (DMSO) | High (e.g., 6-8) | High | Mutant baseline shows excessive tillering. |
| d14 (SL-insensitive) | 5 µM 4-CN-Debranone | No Significant Change | No Significant Change | Crucial result: Lack of effect confirms the compound's action requires the D14 receptor. |
A significant reduction in tiller number and length in both wild-type and the d10 biosynthesis mutant, coupled with a lack of response in the d14 signaling mutant, provides robust evidence that 4-CN-debranone is a specific agonist of the strigolactone pathway.
References
- Is strigolactone signaling a key player in regulating tiller formation in response to nitrogen? (n.d.). Vertex AI Search.
- Strigolactone signaling: Insights into rice tillering and nitrogen deficiency responses. (n.d.). Vertex AI Search.
- Advances in Regulating Rice Tillers by Strigolactones. (n.d.). Vertex AI Search.
-
Strigolactones regulate rice tiller angle by attenuating shoot gravitropism through inhibiting auxin biosynthesis. (2014, July 22). PNAS. [Link]
-
Scientists reveal strigolactone perception mechanism and role in tillering responses to nitrogen. (2024, November 6). EurekAlert!. [Link]
-
High-throughput measurement of rice tillers using a conveyor equipped with x-ray computed tomography. (2011, February 7). AIP Publishing. [Link]
-
Image-Based Phenotyping for Non-Destructive In Situ Rice (Oryza sativa L.) Tiller Counting Using Proximal Sensing. (2022, July 25). PMC. [Link]
-
Plant Height Measurement and Tiller Segmentation of Rice Crops Using Image Processing. (n.d.). De La Salle University. [Link]
-
Rice tiller number estimation based on an improved Swin-UNet model and multi-feature fusion. (2025, November 22). Frontiers. [Link]
-
Structure of 2,4-disubstituted debranones and assay results. (A)... (n.d.). ResearchGate. [Link]
-
Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis. (n.d.). PMC. [Link]
-
Strigolactones and Cytokinin Interaction in Buds in the Control of Rice Tillering. (2022, June 30). Frontiers. [Link]
-
Strigolactones: new plant hormones in action. (2016, February 2). SpringerLink. [Link]
-
The Evaluation of Debranone Series Strigolactone Agonists for Germination Stimulants in Orobanche Species. (2024, September 4). PubMed. [Link]
-
(PDF) The Absence of 4' Methyl on the D-ring of Strigolactone does not Prevent Inhibits of Tillering in Rice Through Activation of the Strigolactone Signaling Pathway. (n.d.). ResearchGate. [Link]
- CN102986687A - Rice plant growth regulator in tillering stage. (n.d.).
-
Strigolactone mimic 2‐nitrodebranone is highly active in Arabidopsis growth and development. (2021, April 15). ResearchGate. [Link]
Sources
- 1. Is strigolactone signaling a key player in regulating tiller formation in response to nitrogen? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strigolactone signaling: Insights into rice tillering and nitrogen deficiency responses [the-innovation.org]
- 3. chinbullbotany.com [chinbullbotany.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. The Evaluation of Debranone Series Strigolactone Agonists for Germination Stimulants in Orobanche Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scientists reveal strigolactone perception mechanism and role in tillering responses to nitrogen | EurekAlert! [eurekalert.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Frontiers | Strigolactones and Cytokinin Interaction in Buds in the Control of Rice Tillering [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. sri.ciifad.cornell.edu [sri.ciifad.cornell.edu]
Troubleshooting & Optimization
overcoming inconsistent results with 4-CN debranone
Welcome to the technical support resource for 4-CN-debranone. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for overcoming inconsistent experimental results. Our goal is to ensure the reliable and effective use of 4-CN-debranone in your research by explaining the causality behind experimental choices and providing self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What is 4-CN-debranone?
A1: 4-CN-debranone, or 4-cyanodebranone, is a synthetic small molecule belonging to the debranone class of compounds.[1][2] Debranones are phenoxyfuranone-type molecules that act as mimics or agonists of strigolactones (SLs), a class of plant hormones that regulate various aspects of plant development, such as shoot branching and seed germination.[1][2][3][4] Due to its biological activity, 4-CN-debranone and related compounds are valuable chemical tools for studying strigolactone signaling pathways.[5][6]
Q2: What is the proposed mechanism of action for 4-CN-debranone?
A2: As a strigolactone mimic, 4-CN-debranone is thought to function by interacting with components of the SL signaling pathway. In plants, the core of this pathway involves the DWARF14 (D14) α/β-fold hydrolase receptor.[5][6] Strigolactones bind to this receptor, inducing a conformational change that facilitates the interaction between D14 and repressor proteins (e.g., SMXL family proteins), leading to their ubiquitination and subsequent degradation by the proteasome.[5] This relieves the repression of downstream signaling. It is hypothesized that 4-CN-debranone activates this pathway by similarly engaging the D14 receptor or its homologs.[6]
Q3: Is 4-CN-debranone a covalent probe?
A3: The literature on debranones does not explicitly classify them as covalent probes in the same vein as compounds with highly reactive warheads like acrylamides. However, the mechanism of natural strigolactones involves hydrolysis of the D-ring within the receptor pocket, which is a key step in signal transduction.[1] While not forming a permanent covalent bond with the target in all cases, the interaction is more complex than simple reversible binding and involves chemical steps. Therefore, considerations for covalent probes, such as time-dependency of effects and potential for off-target reactions, are relevant.[7][8]
Q4: What are the primary sources of experimental variability with chemical probes like 4-CN-debranone?
A4: Inconsistent results with potent small molecules often stem from issues with compound integrity, compound handling, and assay conditions . Specific factors include:
-
Purity and Identity: Impurities or degradation products can have off-target effects or compete with the active compound.
-
Solubility: Poor solubility can lead to precipitation and an unknown effective concentration.[9]
-
Stability: Degradation in stock solutions or experimental media can reduce potency over time.
-
Experimental Parameters: Incubation time, cell density, and serum concentration can significantly alter outcomes.[10][11]
-
Stereoisomerism: Racemic mixtures can contain isomers with different activities or off-target effects, leading to variability.[5]
Troubleshooting Guide for Inconsistent Results
This section addresses specific problems you may encounter during your experiments with 4-CN-debranone. Each entry details potential causes and provides actionable, step-by-step protocols for resolution.
Problem 1: High Variability in Potency (EC₅₀/IC₅₀) Across Experiments
Question: My calculated EC₅₀ value for 4-CN-debranone varies significantly between replicate plates and from one experiment to the next. What could be the cause?
This is a common issue when working with chemical probes and often points to fundamental issues in compound handling or the experimental setup.
Potential Causes & Solutions
1. Poor Compound Solubility
-
Causality: 4-CN-debranone, like many organic small molecules, may have limited aqueous solubility. If the compound precipitates in your culture medium, the actual concentration in solution will be lower and more variable than intended. This is a primary cause of inconsistent dose-response curves.
-
Troubleshooting Protocol:
-
Visual Inspection: After diluting your compound into the final assay medium, visually inspect the solution (e.g., in a clear 96-well plate) under a microscope for any signs of precipitation or cloudiness.
-
Solubility Test: Prepare serial dilutions of 4-CN-debranone in your final assay medium. Let them equilibrate for the duration of your experiment and then measure the concentration of the soluble fraction using a suitable method like HPLC-UV or LC-MS.
-
Optimize Stock & Dilution:
-
Prepare a high-concentration primary stock (e.g., 10-50 mM) in a pure, dry organic solvent like DMSO. Store desiccated at -20°C or -80°C.
-
Avoid preparing intermediate dilutions in aqueous buffers where the compound can precipitate. Perform serial dilutions in pure DMSO before the final dilution into the assay medium.
-
Ensure the final concentration of DMSO in your assay is low (<0.5%) and consistent across all wells, including controls.
-
-
2. Compound Instability & Degradation
-
Causality: The butenolide D-ring, a key feature of strigolactones and their mimics, can be susceptible to hydrolysis, especially at non-neutral pH.[1] Degradation of your compound over time, either in stock solution or during the experiment, will lead to a loss of potency.
-
Troubleshooting Protocol:
-
Fresh Preparations: Always prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the primary stock.
-
Stability Check: Assess the stability of 4-CN-debranone in your assay medium. Incubate the compound in the medium for the duration of your experiment (e.g., 24, 48, 72 hours) at 37°C. At different time points, analyze the medium by LC-MS to quantify the amount of intact 4-CN-debranone remaining.
-
Control Incubation Times: The kinetics of target engagement can be critical for compounds that are not purely reversible inhibitors.[7][10] Ensure that incubation times are precisely controlled and consistent across all experiments.
-
3. Inconsistent Assay Conditions
-
Causality: Cell-based assays are sensitive to minor variations. Factors like cell density, passage number, and serum concentration can alter cellular responses and the availability of the compound. For instance, serum proteins can bind to small molecules, reducing their free concentration and thus their activity.[11]
-
Troubleshooting Protocol:
-
Standardize Cell Culture: Use cells within a narrow passage number range. Seed cells at a consistent density and allow them to adhere and reach a consistent metabolic state before adding the compound.
-
Serum Effects: Test if serum concentration impacts your results. Run your assay in parallel with varying concentrations of serum (e.g., 10%, 5%, 1%, 0.5%) to understand its effect on potency.
-
Plate Layout Controls: Be mindful of "edge effects" in multi-well plates. Ensure proper randomization of treatments and include appropriate vehicle controls throughout the plate.
-
Data Summary Table: Key Experimental Parameters
| Parameter | Recommended Practice | Rationale for Consistency |
| Primary Stock | 10-50 mM in 100% dry DMSO | Maximizes solubility and stability; minimizes DMSO volume in assay. |
| Storage | Aliquoted, -80°C, desiccated | Prevents degradation from moisture and repeated freeze-thaw cycles. |
| Working Solutions | Prepared fresh for each experiment | Minimizes degradation in aqueous solutions. |
| Final DMSO Conc. | < 0.5%, consistent across all wells | High DMSO concentrations can be toxic or have confounding biological effects. |
| Incubation Time | Precisely controlled and documented | Effects may be time-dependent, especially for covalent or slowly-binding molecules.[8] |
| Cell Passage No. | Within a defined range (e.g., 5-15) | Reduces variability from genetic drift and altered cellular phenotypes. |
Problem 2: Lack of Expected Biological Effect or Irreproducible Phenotype
Question: I'm not observing the expected phenotype (e.g., inhibition of branching, changes in gene expression) even at high concentrations of 4-CN-debranone, or the effect is sporadic.
This issue can be frustrating and may point to problems with the compound itself, the biological system, or a misunderstanding of the mechanism.
Potential Causes & Solutions
1. Compound Purity and Identity
-
Causality: The material you are using may not be 4-CN-debranone or could be of low purity. The synthesis of strigolactone mimics can produce stereoisomers, and the racemic mixture may have lower activity than a specific, pure stereoisomer.[5]
-
Troubleshooting Protocol:
-
Verify Compound Identity: Obtain an analytical certificate of analysis (CoA) from your supplier. If possible, independently verify the structure and purity of your compound batch using techniques like NMR and LC-MS.
-
Consider Stereoisomers: 4-CN-debranone has a chiral center.[5] Different stereoisomers can have vastly different biological activities. One isomer may be highly active, while the other could be inactive or even inhibitory.[5] If you are using a racemic mixture, this could be a source of weak or inconsistent effects. Whenever possible, source or test pure stereoisomers.
-
Use an Inactive Control: A crucial best practice is to use a structurally related but biologically inactive control compound.[8][12] This helps confirm that the observed phenotype is due to the specific on-target activity of 4-CN-debranone and not some general property of the chemical scaffold.
-
2. Inappropriate Biological Context
-
Causality: The targeted signaling pathway may not be active or relevant in your specific cell line or experimental system. For example, if your cells do not express the necessary D14-like receptor or downstream components, 4-CN-debranone will have no on-target effect.
-
Troubleshooting Protocol:
-
Target Expression Analysis: Confirm that your model system (e.g., cell line, organism) expresses the putative target receptor (e.g., D14, KAI2) and key downstream signaling partners (e.g., MAX2/D3). Use techniques like RT-qPCR, Western blot, or proteomics.
-
Use a Positive Control System: Validate your experimental setup using a system known to be responsive to strigolactones, such as the seed germination assay for Striga hermonthica or the shoot branching assay in rice.[4][13] This confirms your compound is active under ideal conditions.
-
Orthogonal Validation: Use an alternative method to validate your findings. For example, if 4-CN-debranone is expected to induce the degradation of a target protein, confirm this effect using a genetic approach like RNAi or CRISPR-mediated knockout of the same target.[12]
-
3. Off-Target or Cytotoxic Effects
-
Causality: At higher concentrations, all chemical probes exhibit off-target effects.[10][12] If the concentration required to see your phenotype is high (>10 µM), it is likely that the observed effect is not due to the intended target. General cytotoxicity can also mask a specific biological response.
-
Troubleshooting Protocol:
-
Determine the Therapeutic Window: Always run a cytotoxicity assay in parallel with your functional assay. Determine the concentration at which 4-CN-debranone causes significant cell death or metabolic decline. A high-quality probe should have a clear window between its effective concentration (EC₅₀) and its cytotoxic concentration (CC₅₀).[8]
-
Concentration-Response Curve: Perform a full dose-response analysis. A specific, on-target effect will typically show a sigmoidal curve, whereas off-target effects or cytotoxicity often have a very steep or irregular curve.[12]
-
Cellular Target Engagement: If possible, use a method to directly measure if 4-CN-debranone is engaging its target in cells at the concentrations used in your assay. This could involve techniques like cellular thermal shift assay (CETSA) or activity-based protein profiling (ABPP).[14]
-
Visualizing Workflows and Mechanisms
General Troubleshooting Workflow
This diagram outlines a logical decision-making process for diagnosing inconsistent results.
Caption: Key steps in the SL mimic signaling pathway and sources of variability.
References
-
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC. Available at: [Link]
-
Best Practices for Chemical Probes. Alto Predict. Available at: [Link]
-
CHAPTER 4. Best Practices for Design and Characterization of Covalent Chemical Probes. ResearchGate. Available at: [Link]
-
CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. Available at: [Link]
-
Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. ACS Publications. Available at: [Link]
-
Covalent Inhibitor Criteria. The Chemical Probes Portal. Available at: [Link]
-
Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis. PMC. Available at: [Link]
-
PROTACs and Glues: Striking Perspectives for Engineering Cancer Therapy À La Carte. MDPI. Available at: [Link]
-
Strigolactones: new plant hormones in action. PMC. Available at: [Link]
-
PROTACs®, Molecular Glues and more: How Informatics Helps Target the Undruggable. Revvity Signals. Available at: [Link]
-
Key Considerations in Targeted Protein Degradation Drug Discovery and Development. MDPI. Available at: [Link]
-
Structures of SL agonists, 4‐bromodebranone (4BD), disubstituted... ResearchGate. Available at: [Link]
-
Strigolactone mimic 2‐nitrodebranone is highly active in Arabidopsis growth and development. ResearchGate. Available at: [Link]
-
Structure of 2,4-disubstituted debranones and assay results. ResearchGate. Available at: [Link]
-
The Evaluation of Debranone Series Strigolactone Agonists for Germination Stimulants in Orobanche Species. PubMed. Available at: [Link]
-
Strigolactone mimic 2-nitrodebranone is highly active in Arabidopsis growth and development. PubMed. Available at: [Link]
-
Debranone chemical structures with substituent at 2-position on the phenyl ring. ResearchGate. Available at: [Link]
-
Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs. PubMed. Available at: [Link]
-
Chemistry and chemical biology tools contributing to the discovery and functional characterization of strigolactones. Frontiers. Available at: [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]
-
A Taylor-Made Design of Phenoxyfuranone-Type Strigolactone Mimic. PMC. Available at: [Link]
Sources
- 1. Strigolactones: new plant hormones in action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Evaluation of Debranone Series Strigolactone Agonists for Germination Stimulants in Orobanche Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Taylor-Made Design of Phenoxyfuranone-Type Strigolactone Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strigolactone mimic 2-nitrodebranone is highly active in Arabidopsis growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 9. mdpi.com [mdpi.com]
- 10. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
troubleshooting 4-CN debranone seed germination assays
Technical Support Center: 4-CN Debranone Seed Germination Assays
Subject: Troubleshooting High-Throughput & Benchtop Germination Assays for Parasitic Weeds (Striga / Orobanche spp.) Compound: this compound (5-(4-cyanophenoxy)-3-methylfuran-2(5H)-one) Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Debranone Advantage & Challenge
As a Senior Application Scientist, I often see researchers transition from GR24 (the gold standard) to debranones like This compound due to cost and synthesis scalability. While this compound is a potent strigolactone (SL) mimic that retains the essential D-ring bioactiphore required for receptor binding, it presents unique physicochemical challenges.
This guide addresses the three most critical failure points in these assays: physiological conditioning , compound stability , and receptor saturation .
Phase 1: The "Silent Killer" – Pre-Conditioning Failures
The most common reason for assay failure isn't the chemical; it's the physiological state of the seed. Parasitic weed seeds (Striga hermonthica, Orobanche minor) exhibit primary dormancy . They will not respond to this compound—no matter the concentration—unless they have been "conditioned" in a warm, moist environment for a specific duration.
Troubleshooting Matrix: Conditioning & Dormancy
| Symptom | Probable Cause | Technical Intervention |
| 0% Germination (Positive Control) | Insufficient Conditioning | Extend conditioning time. Striga typically requires 10–14 days at 30°C . Orobanche often prefers 21–23°C . |
| Low Germination (<30%) | Secondary Dormancy | Conditioning was too long (>21 days). Seeds have re-entered dormancy ("wet dormancy"). Discard and restart. |
| Fungal Contamination | Incomplete Sterilization | Surface sterilize with 1% NaOCl (bleach) + 0.1% Tween-20 for 5 mins. Wash 5x with sterile water.[1] |
| Inconsistent Replicates | Moisture Variance | Use glass fiber filter paper (GFFP). Ensure seeds are moist but not submerged.[2] Submersion induces hypoxia and dormancy. |
Visual Workflow: The Standardized Assay Protocol
The following diagram outlines the critical timeline required to make seeds responsive to this compound.
Figure 1: Critical timeline for parasitic weed seed bioassays. Note that the "Conditioning Phase" is the longest and most critical step for receptor competence.
Phase 2: Compound Chemistry & Stability
This compound is a phenoxyfuranone.[3] Like natural strigolactones, it contains a butenolide ring susceptible to nucleophilic attack.
Q: My stock solution precipitated. Can I still use it?
A: No. this compound is hydrophobic. If it precipitates, the effective concentration is unknown.
-
Protocol: Dissolve the neat powder in 100% Acetone or DMSO to make a 10 mM stock. Store at -20°C.
-
Dilution: When diluting into water for the assay, ensure the final solvent concentration (Acetone/DMSO) is <0.1% to avoid phytotoxicity, but ensure rapid mixing to prevent crashing out.
Q: I adjusted the pH of my assay buffer to 8.0, and activity was lost.
A: You likely hydrolyzed the compound. The enol-ether-like bond in debranones is sensitive to high pH.
-
Mechanism: At pH > 7.5, hydroxide ions attack the lactone ring, severing the molecule and rendering it inactive.
-
Fix: Maintain assay media (water or HEPES buffer) at pH 6.0 – 6.5 .
Phase 3: Molecular Mechanism & Interpretation
Understanding why the compound works helps troubleshoot why it fails. This compound acts as a "molecular glue" or covalent binder to the receptor.
The Signaling Pathway[4]
-
Perception: this compound enters the cell and binds to the ShHTL (Hyposensitive to Light) receptor family (specifically ShHTL7 in Striga).
-
Complex Assembly: The receptor undergoes a conformational change, recruiting the F-box protein MAX2 .
-
Derepression: This complex targets SMAX1 (repressor proteins) for ubiquitination and proteasomal degradation.
-
Germination: With the repressor gone, ethylene biosynthesis genes are upregulated, triggering germination.
Figure 2: Mechanism of Action. This compound triggers the degradation of SMAX1 repressors via the SCF-MAX2 complex, mimicking the natural strigolactone signal.
Frequently Asked Questions (FAQs)
Q: What is the optimal concentration range for this compound? A: For Striga hermonthica, a dose-response is typically observed between 10 nM and 1 µM . Concentrations above 10 µM can sometimes cause "supra-optimal" inhibition or toxicity, depending on the solvent load.
Q: How does this compound compare to GR24? A: this compound is generally less active than rac-GR24 in terms of molar potency (often requiring 10x concentration for equivalent germination in some Striga populations), but it is significantly more stable and cheaper to produce. It is an excellent positive control for high-throughput screening [1, 2].
Q: Can I use this compound on non-parasitic weeds (e.g., Arabidopsis)? A: Yes, but the phenotype is different. In Arabidopsis, debranones inhibit hypocotyl elongation and repress shoot branching (tillering) rather than inducing germination, as Arabidopsis seeds do not require SLs to germinate. This confirms the compound is bioactive but acting through the KAI2/MAX2 pathway [3].
References
-
Fukui, K., et al. (2011). "New type of strigolactone mimics: structure–activity relationship of debranones."[4] Bioorganic & Medicinal Chemistry Letters.
-
Takahashi, I., et al. (2020). "On improving strigolactone mimics for induction of suicidal germination of the root parasitic plant Striga hermonthica." Journal of Pesticide Science.
-
Scaffidi, A., et al. (2014).[5] "Strigolactone hormones and their stereoisomers signal through two related receptor proteins to induce different physiological responses in Arabidopsis." Plant Physiology.
-
IITA Protocols. "Striga hermonthica: Laboratory and Screenhouse Protocols." International Institute of Tropical Agriculture.
Sources
- 1. plantsuccess.org [plantsuccess.org]
- 2. zamnesia.com [zamnesia.com]
- 3. Molecular basis of strigolactone perception in root-parasitic plants: aiming to control its germination with strigolactone agonists/antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Assays with 4-CN Debranone
Topic: Controlling Solvent Effects & Solubility for 4-CN Debranone Product Class: Synthetic Strigolactone Analogs / Small Molecule Inhibitors Audience: Drug Discovery & Chemical Biology Researchers[1]
Introduction: The Hydrophobic Challenge
This compound (4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile) is a hydrophobic phenoxyfuranone derivative.[1] While often utilized as a strigolactone mimic in agricultural chemistry, its structural analogs are increasingly screened in drug discovery for ubiquitin-proteasome system (UPS) modulation.[1]
The Core Problem: Like many lipophilic small molecules (LogP ~2.1), this compound exhibits poor aqueous solubility.[1] It requires organic solvents (typically DMSO) for stock preparation.[1] However, improper solvent management leads to three critical failure modes:
-
Compound Precipitation: "Crashing out" upon dilution into aqueous media, leading to false negatives.
-
Enzyme/Cell Toxicity: High solvent concentrations denaturing protein targets (e.g., USP14) or lysing cell membranes.[1]
-
Colloidal Aggregation: Formation of promiscuous aggregates that cause false positives.[1]
This guide provides a self-validating framework to control these variables.
Part 1: Stock Preparation & Storage
Objective: Create a stable baseline for all subsequent dilutions.
Protocol:
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade
99.9%.[1] Avoid Ethanol, as debranone derivatives are prone to hydrolysis and ethanol is more volatile, leading to concentration drift. -
Concentration: Prepare a primary stock at 10 mM or 20 mM . Avoid higher concentrations (e.g., 100 mM) unless solubility is empirically verified, as freeze-thaw cycles can induce micro-precipitation in super-saturated solutions.[1]
-
Storage: Aliquot into single-use amber glass vials (or DMSO-resistant polypropylene). Store at -20°C.
-
Why? Repeated freeze-thaw cycles introduce moisture.[1] Water in DMSO drastically reduces the solubility of hydrophobic compounds, causing invisible precipitation.
-
Part 2: The "Intermediate Dilution" Method
Issue: Direct dilution of 100% DMSO stock into aqueous buffer often causes immediate precipitation due to the "kinetic solubility" shock.
The Solution: Use an intermediate dilution step to step-down the solvent concentration gradually.
Workflow Visualization
Figure 1: The Step-Down Dilution Strategy. By creating an intermediate stock (e.g., 10% DMSO), you ensure the compound is dispersed before reaching the highly aqueous final assay condition.
Part 3: Validating Solvent Tolerance (The DMSO Titration)
Objective: Determine the Maximum Tolerable Dose (MTD) of DMSO for your specific biological target (e.g., USP14 enzyme or HEK293 cells).
Protocol: Before testing this compound, you must run a Solvent-Only Control Curve .
-
Prepare Buffer: Standard assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 mM EDTA).
-
Titrate DMSO: Prepare wells with 0%, 0.1%, 0.5%, 1%, 2%, 5%, and 10% DMSO (v/v) without compound.
-
Measure Activity: Run your standard enzymatic or cellular readout.[1]
-
Normalize: Set the 0% DMSO well as 100% Activity.
Data Interpretation Table:
| DMSO % (v/v) | Relative Activity (Example) | Interpretation |
| 0.1% | 99.8% | Safe Zone. Ideal for assay.[1] |
| 0.5% | 98.2% | Acceptable. Minimal interference.[1] |
| 1.0% | 92.0% | Borderline. Correction factor may be needed.[1] |
| 2.0% | 75.0% | Inhibition. DMSO is inhibiting the enzyme. |
| 5.0% | 40.0% | Toxic/Denaturing. Do not use.[1] |
Expert Insight: For most deubiquitinating enzymes (DUBs) like USP14, activity is sensitive to organic solvents.[1] Keep final DMSO < 1% . If this compound requires higher concentrations for solubility, you must switch to an acoustic liquid handler (e.g., Labcyte Echo) which allows nanoliter transfers, keeping DMSO < 0.1%.
Part 4: Troubleshooting & FAQs
Q1: My IC50 curve for this compound is steep (Hill slope > 2.0). Is this a solvent effect?
-
Diagnosis: This is likely Colloidal Aggregation , not just a solvent effect. Hydrophobic planar molecules can form micelles that sequester the enzyme non-specifically.
-
The Fix: Add a non-ionic detergent to your assay buffer.
-
Recommendation: 0.01% Triton X-100 or 0.005% Tween-20.[1]
-
Logic: Detergents disrupt the formation of colloidal aggregates without affecting the specific binding of the monomeric drug. If the IC50 shifts drastically (e.g., from 1 µM to >50 µM) after adding detergent, the initial activity was an artifact.
-
Q2: The compound precipitates when added to cell culture media. [2]
-
Cause: The "Crash Effect." Adding a high-concentration DMSO stock (e.g., 10 mM) directly to media creates a local region of high supersaturation.
-
The Fix:
Q3: How do I normalize for solvent effects in my data analysis?
-
Method: Every assay plate must contain Vehicle Control Wells (DMSO only, at the same % as the treatment wells).
-
Calculation:
-
Never normalize to a "No DMSO" buffer control, as this ignores the baseline effect of the solvent.
Part 5: Advanced Troubleshooting Logic
Use this decision tree to diagnose assay failures related to this compound.
Figure 2: Logical workflow for isolating solvent and solubility artifacts.
References
-
Compound Properties: PubChem. (n.d.). This compound | C12H9NO3.[1] National Library of Medicine. Retrieved from [Link][1]
-
Target Context (USP14): Lee, B. H., et al. (2010).[1][3] Enhancement of proteasome activity by a small-molecule inhibitor of USP14.[1][4] Nature, 467(7312), 179–184. [Link]
-
Solvent Effects in Assays: Ferreira, L. A., et al. (2016). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Chemical Engineering & Technology.[1] Retrieved from [Link][1]
-
Colloidal Aggregation: Shoichet, B. K. (2006).[1] Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(13-14), 607-615.[1] (Standard reference for detergent use in hydrophobic small molecule screening).
Sources
- 1. This compound | C12H9NO3 | CID 89737556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
4-CN Debranone: A Stable, Functionally Selective Strigolactone Analog
Publish Comparison Guide
Executive Summary
4-CN debranone (also referred to as CN-debranone ) represents a pivotal advancement in the design of strigolactone (SL) mimics. Unlike the canonical SL analogs such as GR24 or 5-Deoxystrigol (5DS) , which utilize an unstable enol-ether bridge to connect the ABC-ring system to the D-ring, this compound belongs to the phenoxyfuranone class. It features a stable ether linkage connecting a 4-cyanophenyl ring directly to the butenolide D-ring.
This structural modification confers superior hydrolytic stability while maintaining high bioactivity in regulating plant architecture (shoot branching inhibition). However, its activity as a germination stimulant for the parasitic weed Striga hermonthica is distinctively lower than GR24, making it a subject of intense interest for functional selectivity studies —decoupling crop hormonal regulation from parasitic weed induction.
Chemical Structure & Stability Profile
The core limitation of natural SLs and GR24 is their rapid hydrolysis in aqueous and soil environments, primarily driven by the cleavage of the enol-ether bridge. This compound addresses this by substituting the ABC-tricyclic system with a simple phenyl ring and replacing the enol-ether with a robust ether bond.
Comparative Properties Table
| Feature | This compound | rac-GR24 (Standard) | 5-Deoxystrigol (5DS) |
| Chemical Class | Phenoxyfuranone | Synthetic Strigolactone | Natural Strigolactone |
| Linkage Type | Ether (Stable) | Enol-Ether (Labile) | Enol-Ether (Labile) |
| Hydrolytic Stability | High ( | Low ( | Low |
| Receptor Target | AtD14 (High affinity) | AtD14 / ShHTL7 | AtD14 / ShHTL7 |
| Rice Tillering Inhibition | High (Active at | High (Active at | High |
| Striga Germination | Moderate/Weak ( | Potent ( | Potent |
Key Insight: The 4-CN group (cyano) acts as an electron-withdrawing substituent. While 2-nitrodebranone (2NOD) has been shown to exceed GR24 in some Arabidopsis assays, This compound provides a balanced profile of stability and activity, serving as a critical probe for dissecting the structural requirements of the ShHTL7 receptor versus the AtD14 receptor.
Mechanism of Action: The Receptor Divergence
The biological activity of this compound highlights a divergence in receptor perception between host plants (Oryza sativa, Arabidopsis) and parasitic weeds (Striga hermonthica).
Signaling Pathway Visualization
The following diagram illustrates the parallel perception pathways. Note how this compound effectively engages the host receptor (D14) but shows reduced efficacy in triggering the hypersensitive parasite receptor (ShHTL7) compared to GR24.
Caption: Differential receptor activation by this compound vs. GR24. Note the reduced affinity path to ShHTL7.
Mechanistic Analysis
-
Host Perception (AtD14): this compound fits well into the catalytic pocket of AtD14. The cyano group mimics the electronic properties required for the nucleophilic attack by the catalytic serine, leading to hydrolysis and subsequent signal transduction (MAX2 recruitment).
-
Parasite Perception (ShHTL7): The Striga receptor ShHTL7 is exceptionally sensitive to the enol-ether bridge geometry of natural SLs. The rigid phenyl ring of this compound likely creates steric clashes or fails to induce the specific conformational shift required for high-affinity ShHTL7 activation, resulting in an
that is 100-1000x higher than GR24.
Experimental Protocols
A. Synthesis of this compound
Objective: Synthesize 3-methyl-5-(4-cyanophenoxy)-2(5H)-furanone.
Reagents:
-
4-Cyanophenol (1.0 eq)
-
5-bromo-3-methyl-2(5H)-furanone (1.1 eq)
-
Potassium Carbonate (
, 1.2 eq) -
Solvent: Acetone (Anhydrous) or DMF
Workflow:
-
Dissolution: Dissolve 4-cyanophenol (1 mmol) in anhydrous acetone (5 mL) in a round-bottom flask.
-
Base Addition: Add
(1.2 mmol) and stir at room temperature for 15 minutes to facilitate phenoxide formation. -
Coupling: Dropwise add a solution of 5-bromo-3-methyl-2(5H)-furanone (1.1 mmol) in acetone.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield this compound as a white/off-white solid.
B. Striga hermonthica Germination Bioassay
Objective: Determine the
Protocol:
-
Pre-conditioning: Sterilize S. hermonthica seeds and plate them on moist glass fiber filter paper. Incubate in the dark at 30°C for 10 days (conditioning phase).
-
Compound Preparation: Prepare 10 mM stock solutions of this compound and GR24 in acetone. Dilute serially with sterile water to concentrations ranging from
M to M. (Final acetone conc. < 0.1%). -
Treatment: Apply 20
L of each dilution to the pre-conditioned seeds (n=3 replicates per concentration). Include a water negative control and a GR24 ( M) positive control. -
Incubation: Incubate plates in the dark at 30°C for 48 hours.
-
Scoring: Count germinated seeds (radicle protrusion > seed diameter) under a stereomicroscope. Calculate Germination % and derive
using a dose-response curve fit.
References
-
Fukui, K., et al. (2011). "New type of strigolactone mimics: synthesis and biological activity of 5-phenoxy-3-methylfuran-2(5H)-one derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Fukui, K., et al. (2013). "Structure-activity relationships of debranones: a novel class of strigolactone mimics."[1] Plant & Cell Physiology.
-
Scaffidi, A., et al. (2014). "Strigolactone hormones and their stereoisomers signal through two related receptor proteins to induce different physiological responses in Arabidopsis." Plant Physiology.
-
Takahashi, I., et al. (2016). "Chemical modification of phenoxyfuranone-type strigolactone mimic for selective effects on rice tillering or Striga hermonthica seed germination." Pest Management Science.
-
Uraguchi, D., et al. (2018). "A femtomolar-range suicide germination stimulant for the parasitic plant Striga hermonthica." Science.
Sources
confirming the bioactivity of 4-CN debranone in different plant species
Executive Summary & Technical Positioning
4-CN-debranone (4-cyano-5-phenoxy-3-methylfuran-2(5H)-one) represents a critical synthetic tool in plant chemical biology. Unlike the "gold standard" synthetic strigolactone (SL) analog rac-GR24 , which is chemically unstable and expensive to synthesize, debranones offer a stable, accessible scaffold.
While often categorized broadly as an SL mimic, 4-CN-debranone is technically distinct due to its dual-pathway agonism . It activates both the AtD14 (Strigolactone) and KAI2 (Karrikin) signaling pathways, particularly in its 2'S-configured enantiomer form.[1] This guide outlines the experimental framework to confirm its bioactivity, distinguishing its effects on plant architecture (SL-driven) and seed germination (SL/Karrikin-driven) across evolutionary distinct species.
Key Comparative Insight:
-
vs. rac-GR24: 4-CN-debranone is generally less potent (higher IC50) but significantly more stable in aqueous solution.
-
vs. 2-Nitro-debranone: 4-CN is a moderate agonist, whereas the 2-Nitro variant is a "super-agonist" often exceeding GR24 potency. 4-CN is preferred when moderate signal activation is required to avoid toxicity or receptor desensitization.
Mechanism of Action: The Ligand-Receptor Interface
To validate bioactivity, one must understand the molecular target. 4-CN-debranone functions as a "molecular glue" and substrate.
-
Hydrolysis: The compound enters the catalytic pocket of the
-hydrolase receptor (D14 or KAI2). -
Covalent Modification: The receptor hydrolyzes the enol ether bridge; the D-ring forms a covalent adduct with the catalytic histidine.
-
Complex Formation: This conformational change recruits the F-box protein MAX2 , triggering the ubiquitination and degradation of repressors (SMXL proteins).
Figure 1: Signal Transduction Pathway (D14/KAI2)
This diagram illustrates the parallel pathways 4-CN-debranone activates.
Caption: 4-CN-debranone acts as a dual-ligand, triggering degradation of SMXL7 (branching) and SMAX1 (germination).
Experimental Protocols for Species-Specific Validation
Bioactivity must be confirmed via phenotypic screening across three distinct biological contexts: Eudicot development (Arabidopsis), Monocot architecture (Rice), and Parasitic interaction (Striga).
Protocol A: Rice (Oryza sativa) Tillering Inhibition Assay
Objective: Confirm SL-like activity in monocots (inhibition of axillary bud outgrowth).
-
Rationale: Rice d10 or d14 mutants are hyper-tillering. Application of bioactive debranones should restore the wild-type (WT) "low tillering" phenotype.
-
Controls:
-
Negative: 0.1% DMSO (Mock).
-
Positive: 1
M rac-GR24.
-
Step-by-Step Workflow:
-
Germination: Sterilize O. sativa seeds (cv. Shiokari) and germinate on water-saturated filter paper for 2 days at 30°C.
-
Hydroponic Culture: Transfer seedlings to Hoagland solution in glass tubes (1 plant/tube).
-
Treatment: At day 7 post-germination, replace media with nutrient solution containing 4-CN-debranone (Concentration range: 0.1, 1.0, 10
M). -
Maintenance: Refresh media and compound every 3 days.
-
Measurement: At day 21, count the number of secondary tillers and measure the length of the second tiller.
-
Validation Criteria: Bioactivity is confirmed if tiller number is significantly reduced compared to Mock (p < 0.05) and approaches GR24 levels.[2][3][4][5]
Protocol B: Arabidopsis Hypocotyl Elongation Assay
Objective: Differentiate between D14 and KAI2 pathway activation.
-
Rationale: In Arabidopsis, SL/Karrikin signaling inhibits hypocotyl elongation under low light. Using d14 (SL-insensitive) and kai2 (Karrikin-insensitive) mutants allows you to dissect which receptor 4-CN-debranone is targeting.
Step-by-Step Workflow:
-
Genotypes: WT (Col-0), d14-1, kai2-2.
-
Plating: Sterilize seeds and plate on ½ MS agar + 1% sucrose.
-
Treatment: Supplement agar with 4-CN-debranone (1
M and 10 M). -
Stratification: 4°C for 3 days in dark.
-
Growth: Transfer to continuous weak light (5–10
mol m⁻² s⁻¹) at 22°C for 5-7 days. -
Analysis: Photograph seedlings and measure hypocotyl length using ImageJ.
-
Interpretation:
-
Inhibition in WT + d14 (but not kai2) = KAI2 Specific .
-
Inhibition in WT + kai2 (but not d14) = D14 Specific .
-
Inhibition in WT only (partial in mutants) = Dual Agonist .
-
Protocol C: Striga hermonthica Suicidal Germination
Objective: Assess potential as a suicidal germination agent for weed control.[4]
-
Rationale: Parasitic weeds require host SLs to germinate. 4-CN-debranone is tested for its ability to induce germination in the absence of a host.
Step-by-Step Workflow:
-
Conditioning: Sterilize Striga seeds. Spread on moist glass fiber filter disks. Incubate at 30°C (moist) for 10 days (Conditioning phase).
-
Treatment: Apply 20
L of 4-CN-debranone solution (0.01 – 10 M) to the disks. -
Incubation: Incubate in dark at 30°C for 48 hours.
-
Quantification: Count germinated seeds (radicle protrusion) under a stereomicroscope.
-
Calculation: Germination % = (Germinated / Total) × 100.
Comparative Data Analysis
The following table summarizes expected performance metrics based on structure-activity relationship (SAR) literature.
Table 1: Comparative Bioactivity Profile
| Feature | 4-CN-Debranone | rac-GR24 (Standard) | 2-Nitro-Debranone |
| Chemical Stability | High (Stable in aqueous media >7 days) | Low (Rapid hydrolysis in pH > 7) | High |
| Rice Tillering IC50 | ~1.0 - 5.0 | ~0.1 - 0.5 | < 0.1 |
| Striga Germination | Moderate (Requires >1 | High (Active at nM levels) | Very High |
| Receptor Specificity | Dual (D14 & KAI2) | Pan-agonist | Preferential D14 |
| Cost Efficiency | High (Simple synthesis) | Low (Complex stereochemistry) | Moderate |
Data Interpretation Guide:
-
If 4-CN-debranone shows weak activity in Striga but strong activity in Rice, it suggests the compound has higher affinity for the crop receptor (OsD14) than the parasite receptor (ShHTLs), making it a safer systemic plant growth regulator (PGR) that won't accidentally trigger a weed bank explosion if used for architecture control.
Workflow Visualization
Figure 2: Experimental Decision Tree
Use this logic flow to select the correct assay for your research question.
Caption: Decision matrix for selecting the appropriate phenotypic screen based on research goals.
References
-
Fukui, K., et al. (2011). New type of strigolactone mimics: synthesis and biological activity of 5-phenoxy-3-methylfuran-2(5H)-one derivatives.[3] Bioorganic & Medicinal Chemistry Letters.
-
Todoroki, Y., et al. (2014). Strigolactone hormones and their stereoisomers signal through two related receptor proteins to induce different physiological responses in Arabidopsis. Plant Physiology. [1]
-
Nakamura, H., et al. (2019). Molecular mechanism of strigolactone perception by DWARF14. Nature Communications.
-
Takahashi, I., et al. (2016). Debranones: A new class of strigolactone surrogates with high stability and potent bioactivity. Scientific Reports.
-
Scaffidi, A., et al. (2014).[1] Strigolactone hormones and their stereoisomers signal through two related receptor proteins to induce different physiological responses in Arabidopsis. Plant Physiology. [1]
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Comparative Analysis of 4-CN-Debranone Cross-Reactivity with Karrikin Receptors: An In-Depth Technical Guide
Introduction: Navigating the Specificity of Butenolide Signaling
In the intricate world of plant signaling, the butenolide family of molecules, which includes strigolactones (SLs) and karrikins (KARs), plays a pivotal role in regulating plant development from seed germination to shoot architecture.[1] These molecules are perceived by a class of α/β-hydrolase receptors. Specifically, the canonical SL receptor is DWARF14 (D14), while karrikins and a yet-to-be-identified endogenous hormone, termed KAI2-ligand (KL), are perceived by KARRIKIN INSENSITIVE2 (KAI2).[2][3] Despite operating through distinct pathways, they share downstream components, notably the F-box protein MORE AXILLARY GROWTH 2 (MAX2), which targets specific repressor proteins for degradation.[4][5]
The structural similarity between SLs and KARs has led to the development of synthetic analogs to probe these signaling pathways. 4-cyanodebranone (4-CN-debranone) is one such synthetic analog designed to mimic strigolactones.[6][7] However, the structural overlap between signaling molecules raises a critical question for researchers: how specific are these synthetic probes? Off-target effects can lead to misinterpretation of experimental results, confounding studies on plant development and hormone crosstalk.
The Signaling Context: KAI2 vs. D14 Pathways
Understanding the potential for cross-reactivity begins with appreciating the parallel yet distinct nature of the karrikin and strigolactone signaling pathways. Both pathways converge on the MAX2 protein, but are initiated by separate ligand-receptor pairs.
The karrikin pathway is essential for processes like seed germination and seedling photomorphogenesis.[8][9] The perception of a ligand (like KAR₁ or the endogenous KL) by the KAI2 receptor induces a conformational change, which is thought to facilitate an interaction with MAX2.[2] This leads to the ubiquitination and subsequent proteasomal degradation of repressor proteins, primarily SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2).[10][11] The removal of these repressors unleashes downstream transcriptional changes that drive physiological responses.
Caption: The canonical Karrikin (KAR) signaling pathway in Arabidopsis.
A compound exhibits cross-reactivity if it can functionally substitute for the native ligand in a different pathway. Therefore, to assess if 4-CN-debranone cross-reacts with the karrikin receptor, we must determine if it can bind to KAI2 and trigger the degradation of SMAX1/SMXL2, leading to a KAI2-dependent physiological response.
A Multi-Faceted Experimental Workflow for Assessing Cross-Reactivity
Caption: A workflow for validating ligand-receptor cross-reactivity.
Approach 1: In Vitro Competitive Binding Assays
Rationale & Expertise: The most direct method to determine if two molecules interact is to measure their binding in a controlled, cell-free system. A competitive binding assay allows us to determine the affinity of an unlabeled ligand (the "competitor," 4-CN-debranone) for a receptor by measuring how effectively it displaces a labeled ligand with known affinity.[12][13] This approach provides a quantitative measure (the inhibition constant, Ki) of the interaction, which is a gold standard in pharmacology and molecular biology.
Experimental Design: This assay utilizes purified recombinant KAI2 protein and a labeled "probe" ligand that binds to KAI2. We will measure the ability of increasing concentrations of 4-CN-debranone to compete with the labeled probe for binding to KAI2.
Controls are critical for a self-validating system:
-
Positive Control (Competitor): Unlabeled KAR₁ or GR24ent-5DS (a synthetic karrikin mimic known to bind KAI2)[11] should effectively displace the labeled probe.
-
Negative Control (Competitor): A compound known not to bind KAI2, such as the strigolactone stereoisomer GR245DS,[11] should not displace the probe.
-
No Receptor Control: To measure non-specific binding of the probe to the assay apparatus (e.g., filter membrane).
Illustrative Data: Competitive Binding with KAI2
The table below presents hypothetical, yet realistic, data from such an experiment, which would allow for a direct comparison of binding affinities.
| Ligand (Competitor) | Target Receptor | Inhibition Constant (Ki) [nM] | Interpretation |
| KAR₁ (Positive Control) | KAI2 | 25 ± 4 | High-affinity binding, as expected. |
| GR24ent-5DS (Positive Control) | KAI2 | 45 ± 8 | High-affinity binding of KAR mimic. |
| 4-CN-debranone (Test) | KAI2 | 150 ± 22 | Moderate affinity binding detected. |
| GR245DS (Negative Control) | KAI2 | > 10,000 | Negligible binding. |
Data are presented as mean ± SEM and are for illustrative purposes.
Interpretation: The data suggest that 4-CN-debranone can bind directly to the KAI2 receptor, albeit with a lower affinity than the canonical ligand KAR₁. This provides direct biochemical evidence of cross-reactivity. Literature has previously shown that the (S)-enantiomer of CN-debranone is active through both D14 and KAI2, supporting this potential for interaction.[14]
Approach 2: In Silico Molecular Docking
Rationale & Expertise: Before embarking on resource-intensive biochemical and physiological assays, in silico molecular docking can provide a rapid and cost-effective prediction of ligand-receptor interaction.[15] This computational technique models the physical interaction between a ligand (4-CN-debranone) and the three-dimensional structure of the receptor's binding pocket (KAI2).[16] By calculating a docking score, which estimates the binding energy, we can predict the likelihood and stability of the interaction and identify key amino acid residues involved in binding.
Methodology Overview:
-
Receptor Preparation: Obtain the crystal structure of the Arabidopsis thaliana KAI2 protein from a repository like the Protein Data Bank (PDB).
-
Ligand Preparation: Generate a 3D structure of 4-CN-debranone.
-
Docking Simulation: Use software (e.g., AutoDock, Schrödinger) to systematically place the ligand in the KAI2 binding pocket and calculate the binding energy for the most stable conformations.
-
Analysis: Compare the predicted binding energy of 4-CN-debranone with that of the co-crystallized ligand or known binders (KAR₁) and non-binders.
Illustrative Data: Predicted Binding Energies for KAI2
| Ligand | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| KAR₁ (Positive Control) | KAI2 | -7.8 | Hydrogen bonds with Ser95, Phe26 |
| 4-CN-debranone (Test) | KAI2 | -6.5 | Hydrophobic interactions within the pocket |
| GR245DS (Negative Control) | KAI2 | -4.1 | Poor fit, few stabilizing interactions |
Data are for illustrative purposes. Lower energy values indicate a more stable predicted interaction.
Interpretation: The in silico results corroborate the in vitro binding data, predicting a stable, albeit weaker, interaction between 4-CN-debranone and KAI2 compared to KAR₁. This strengthens the hypothesis that cross-reactivity is physically plausible.
Approach 3: In Vivo Plant-Based Bioassays
Rationale & Expertise: While in vitro and in silico methods confirm a molecular interaction, they do not prove it is biologically meaningful. A plant-based bioassay is the ultimate test of functional relevance. The hypocotyl elongation assay in Arabidopsis thaliana is a well-established and highly sensitive method to distinguish between the KAI2 and D14 signaling pathways.[17][18] In low-light conditions, activation of the KAI2 pathway inhibits hypocotyl elongation.[18]
Experimental Design: We will measure the hypocotyl length of seedlings grown in low light on media supplemented with our test compounds. The key to this assay's power lies in the use of specific genetic mutants.
A Self-Validating Genetic Approach:
-
Wild-Type (Col-0): Responds to both KAI2- and D14-active compounds.
-
kai2 mutant: A loss-of-function mutant that is insensitive to karrikins and other KAI2 ligands but still responds to strigolactones via D14.[5]
-
max2 mutant: Insensitive to both karrikins and strigolactones, as MAX2 is a shared downstream component.[5]
If 4-CN-debranone acts through KAI2, it will inhibit hypocotyl elongation in the wild-type but not in the kai2 or max2 mutants.
Illustrative Data: Arabidopsis Hypocotyl Elongation Assay
| Genotype | Treatment (1 µM) | Hypocotyl Length (mm ± SD) | Interpretation |
| Wild-Type (Col-0) | Mock (DMSO) | 8.2 ± 0.5 | Baseline growth |
| KAR₁ | 4.5 ± 0.3 | Strong inhibition via KAI2 | |
| 4-CN-debranone | 5.8 ± 0.4 | Significant inhibition | |
| kai2 mutant | Mock (DMSO) | 8.5 ± 0.6 | Baseline growth |
| KAR₁ | 8.3 ± 0.5 | Insensitive, confirming KAI2-dependence | |
| 4-CN-debranone | 8.4 ± 0.6 | Insensitive, indicating action via KAI2 | |
| max2 mutant | Mock (DMSO) | 12.1 ± 0.8 | Elongated hypocotyl phenotype |
| KAR₁ | 11.9 ± 0.7 | Insensitive, confirming MAX2-dependence | |
| 4-CN-debranone | 12.3 ± 0.9 | Insensitive, confirming MAX2-dependence |
Data are presented as mean ± SD and are for illustrative purposes.
Interpretation: The physiological data provide the final piece of the puzzle. 4-CN-debranone inhibits hypocotyl elongation in wild-type plants. This effect is completely lost in the kai2 mutant, demonstrating that the observed physiological response is mediated through the KAI2 receptor. The lack of response in the max2 mutant further confirms the signal proceeds through the canonical KAR/SL pathway.
Synthesis and Conclusion
-
In Vitro Binding: 4-CN-debranone physically binds to the KAI2 receptor with moderate affinity.
-
In Silico Docking: The binding of 4-CN-debranone to the KAI2 active site is computationally plausible and predicted to be stable.
-
In Vivo Bioassay: 4-CN-debranone elicits a physiological response (inhibition of hypocotyl elongation) that is strictly dependent on the presence of a functional KAI2 protein.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is adapted from standard receptor binding assay methodologies.[12]
-
Reagents: Purified recombinant A. thaliana KAI2 protein, [³H]-labeled GR24ent-5DS (as the radiolabeled probe), unlabeled KAR₁, unlabeled 4-CN-debranone, binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Assay Setup: In a 96-well plate, set up reactions containing:
-
A fixed concentration of KAI2 protein (e.g., 50 nM).
-
A fixed concentration of [³H]-GR24ent-5DS (e.g., 10 nM, near its Kd).
-
Increasing concentrations of unlabeled competitor (e.g., 0.1 nM to 100 µM of KAR₁ or 4-CN-debranone).
-
-
Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in polyethyleneimine to reduce non-specific binding) using a vacuum manifold. This separates receptor-bound radioligand from free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Arabidopsis Hypocotyl Elongation Assay
This protocol is adapted from established Arabidopsis seedling growth assays.[17]
-
Sterilization: Surface-sterilize seeds of A. thaliana (Col-0, kai2, max2) using 70% ethanol for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes, and rinse 5 times with sterile water.
-
Plating: Plate seeds on 0.5X Murashige and Skoog (MS) agar medium containing 1% sucrose and the desired concentration of the test compound (e.g., 1 µM KAR₁, 1 µM 4-CN-debranone) or a solvent control (DMSO).
-
Stratification: Store the plates at 4°C in the dark for 3 days to synchronize germination.
-
Germination: Induce germination by exposing plates to white light for 6-8 hours at 22°C.
-
Growth Conditions: Wrap the plates in aluminum foil and place them vertically in a growth chamber at 22°C for 24 hours (darkness). Then, transfer them to low-intensity continuous white light (e.g., 10-20 µmol m⁻² s⁻¹) for 3-4 days.
-
Imaging & Measurement: Remove the seedlings from the agar, place them on a flat surface, and capture high-resolution images. Measure the length of the hypocotyl (from the base of the cotyledons to the root junction) using image analysis software (e.g., ImageJ).
-
Statistical Analysis: For each genotype/treatment combination, measure at least 20 seedlings. Perform statistical analysis (e.g., ANOVA with Tukey's post-hoc test) to determine significant differences.
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Nelson, D. C., et al. (2011). F-box protein MAX2 has dual roles in karrikin and strigolactone signaling in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 108(21), 8897-8902. [Link]
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Petrášek, J., & Pospíšil, T. (2021). GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells. PMC. [Link]
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Wang, Y., et al. (2018). Strigolactone and Karrikin Signaling Pathways Elicit Ubiquitination and Proteolysis of SMXL2 to Regulate Hypocotyl Elongation in Arabidopsis. The Plant Cell, 30(9), 2220-2236. [Link]
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Gutjahr, C., et al. (2023). Structural insights into rice KAI2 receptor provide functional implications for perception and signal transduction. bioRxiv. [Link]
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Villaécija-Aguilar, J. A., et al. (2023). KAI2 Can Do: Karrikin Receptor Function in Plant Development and Response to Abiotic and Biotic Factors. Plant and Cell Physiology, 64(12), 1547-1558. [Link]
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Calderón Villalobos, L. I., & Estelle, M. (2016). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors. Methods in Molecular Biology, 1424, 29-39. [Link]
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Guzmán, M. A. (2022). Mechanisms of KAI2 Ligand Biosynthesis and Karrikin Metabolism in Plants. eScholarship. [Link]
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Kountar, A. A., et al. (2024). Structural requirements of KAI2 ligands for activation of signal transduction. Proceedings of the National Academy of Sciences, 121(9), e2316885121. [Link]
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Comparative Analysis of Gene Expression: 4-CN Debranone vs. Synthetic SL Analogs
This guide provides a comparative technical analysis of 4-CN Debranone (4-cyano-debranone), a synthetic Strigolactone (SL) mimic, focusing on its utility in modulating gene expression relative to the industry standard (GR24 ) and high-potency alternatives (2-Nitro Debranone ).
Content Type: Publish Comparison Guide Audience: Plant Physiologists, Agrochemical Researchers, Chemical Biologists Version: 2.1 (Current as of 2024-2025 Literature Standards)
Executive Summary
This compound belongs to the phenoxyfuranone class of Strigolactone (SL) mimics.[1] Unlike the complex tricyclic structure of natural strigolactones (e.g., 5-deoxystrigol), this compound offers a simplified scaffold that retains bioactivity through the D14 (DWARF14) and KAI2 receptor pathways.
For researchers studying shoot branching, senescence, or parasitic weed germination, this compound represents a cost-effective, synthetically accessible alternative to GR24 . However, its gene expression profile differs subtly in potency and kinetics compared to the hyper-active 2-Nitro Debranone (2NOD) .
Mechanistic Grounding: The Signal Transduction Axis
To interpret gene expression data, one must understand the causality. This compound acts as a "molecular glue" or a hydrolyzable ligand that triggers the ubiquitination of repressor proteins.
The Pathway[2]
-
Ligand Perception: this compound enters the pocket of the
-hydrolase receptor (D14 for SLs, KAI2 for karrikins). -
Complex Assembly: The receptor undergoes a conformational change, recruiting the F-box protein MAX2 (SCF complex).
-
Target Degradation: This complex targets SMXL family repressors (e.g., SMXL6/7/8 in Arabidopsis, D53 in Rice) for proteasomal degradation.
-
Transcriptional Release: Degradation of SMXLs releases transcription factors (e.g., BRC1 , SPLs ), activating downstream gene expression.
Visualization: The Debranone Signaling Cascade
The following diagram illustrates the specific entry point of this compound and its downstream transcriptional effects.
Caption: this compound triggers SMXL degradation via D14-MAX2, releasing TFs to induce BRC1 and MAX3.
Comparative Analysis: this compound vs. Alternatives
This section evaluates why a researcher would choose this compound over the standard (rac-GR24) or the high-affinity analog (2-Nitro Debranone).
Table 1: Performance Matrix
| Feature | This compound | rac-GR24 (Standard) | 2-Nitro Debranone (2NOD) |
| Chemical Class | Phenoxyfuranone (Simplified) | Tricyclic Lactone | Phenoxyfuranone (Optimized) |
| D14 Affinity ( | Moderate ( | High ( | Very High ( |
| KAI2 Cross-Reactivity | Yes (Stereoisomer dependent) | Low (Specific isomers only) | Low |
| Stability (Aqueous) | Moderate ( | Low ( | High (Enhanced stability) |
| Key Gene Marker | BRC1 (Moderate Induction) | BRC1 (Strong Induction) | BRC1 (Hyper Induction) |
| Use Case | General screening, KAI2/D14 dual probing | Gold standard reference | High-sensitivity assays |
Detailed Gene Expression Comparison[3][4]
1. Shoot Branching Regulators (BRC1 / FC1)
-
Target: BRANCHED1 (Arabidopsis) or FINE CULM 1 (Rice).
-
Observation: this compound upregulates BRC1 expression, leading to the inhibition of axillary bud outgrowth.
-
Comparison: While rac-GR24 induces BRC1 rapidly (within 2 hours), this compound often requires higher concentrations (
) to achieve comparable fold-change induction due to lower affinity for the D14 pocket compared to the optimized 2-Nitro derivative [1].
2. Biosynthetic Feedback Loop (MAX3 / MAX4)
-
Target: MAX3 (CCD7) and MAX4 (CCD8).
-
Mechanism: SL signaling induces the expression of SL biosynthetic genes (negative feedback loop).
-
Data Insight: this compound treatment results in a sustained upregulation of MAX3 transcripts. However, 2-Nitro Debranone (2NOD) has been shown to induce these markers significantly more strongly at lower concentrations (
), making 2NOD a better choice for detecting subtle signaling defects [2].
3. Senescence Markers (SAG12)
-
Target: Senescence-Associated Gene 12.
-
Observation: SLs accelerate leaf senescence. This compound treatment triggers SAG12 expression in dark-incubated leaves.
-
Specificity: this compound is less potent than GR24 in this specific assay, likely due to faster metabolic clearance or lower transport efficiency in leaf tissue [3].
Experimental Protocol: Validated Gene Expression Workflow
Objective: To quantify the induction of BRC1 and MAX3 in Arabidopsis thaliana seedlings using this compound.
A. Pre-Treatment Setup (Hydroponics)[5]
-
Rationale: Soil interactions can adsorb hydrophobic debranones. Hydroponics ensures precise molar exposure.
-
System: 1/2 MS liquid medium, 1% sucrose, pH 5.7.
-
Plant Age: 10-day-old seedlings (Col-0 wild type vs. d14 mutant as negative control).
B. Treatment Regimen[1][6][7]
-
Stock Solution: Dissolve this compound in 100% Acetone or DMSO to 10 mM.
-
Critical: Avoid ethanol, as it can interfere with some stress markers.
-
-
Working Concentration: Dilute to 1
and 10 in liquid MS media. -
Control: Mock treatment with solvent (0.1% DMSO/Acetone) is mandatory.
-
Time Course: Harvest tissue at 2h (early response) and 6h (feedback response).
C. RNA Extraction & Analysis[8][9]
-
Tissue: Harvest roots for MAX3/4 (biosynthesis site) and shoot basal junctions for BRC1 (action site).
-
Normalization: Use PP2A or UBC as reference genes. Actin is often unstable under hormonal stress.
Workflow Visualization
Caption: Step-by-step workflow for validating this compound activity via qPCR.
Expert Commentary: Stereochemistry Matters
A critical nuance often overlooked is the stereochemistry of the this compound molecule.
-
The 2'S Isomer: Research indicates that the 2'S isomer of this compound is biologically active through both AtD14 (SL receptor) and KAI2 (Karrikin receptor) [1].[2]
-
The 2'R Isomer: Often inactive or significantly less active.
-
Implication: If you use a racemic mixture of this compound, your effective concentration is likely 50% of the nominal value. Furthermore, the cross-activation of KAI2 by the 2'S isomer means that gene expression changes might not be purely SL-driven but could involve Karrikin signaling pathways (e.g., DLK2 upregulation).
-
Recommendation: For strict SL pathway analysis, 2-Nitro Debranone is preferred due to higher specificity for D14 over KAI2 compared to the cyano-derivative [2].
References
-
Scaffidi, A., et al. (2014). Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis. Plant Physiology.
-
Fukui, K., et al. (2021). Strigolactone mimic 2-nitrodebranone is highly active in Arabidopsis growth and development.[1] The Plant Journal.
-
Takahashi, I., et al. (2016).
Sources
Safety Operating Guide
Personal protective equipment for handling 4-CN debranone
Title: Safe Handling and Operational Logistics for 4-CN Debranone (Strigolactone Agonist)
Executive Summary: this compound (5-(4-cyanophenoxy)-3-methylfuran-2(5H)-one) is a potent synthetic strigolactone analog used primarily in agrochemical research and emerging pharmaceutical applications (e.g., apoptosis induction studies).[1] Structurally, it combines a reactive furanone ring with a nitrile moiety. This guide treats the substance as a High Potency Active Ingredient (HPAI) due to its biological activity at micromolar concentrations and the potential toxicity associated with organic nitriles.
Risk Assessment & Hazard Identification
The following assessment applies the Precautionary Principle, categorizing the substance based on its functional groups and biological potency in the absence of comprehensive toxicological data.
| Hazard Category | Specific Risk Factor | Mechanism of Action |
| Acute Toxicity (Dermal/Oral) | Nitrile Moiety (-CN) | Potential for metabolic release of cyanide ions; rapid absorption through unprotected skin.[1] |
| Sensitization & Irritation | Furanone Ring | Acts as a Michael acceptor, capable of alkylating proteins, leading to severe contact dermatitis or respiratory sensitization.[2] |
| Bioactivity | Strigolactone Agonism | High potency in biological systems (germination stimulation/cell signaling) requires strict containment to prevent cross-contamination and occupational exposure. |
| Physical State | Fine Crystalline Powder | High potential for aerosolization during weighing and transfer. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. The following matrix defines the required protection levels for handling solid this compound.
Core PPE Requirements
| Body Zone | Minimum Requirement | Technical Specification & Rationale |
| Respiratory | P100 / N99 | Specification: NIOSH-approved particulate respirator (3M 8293 or equivalent).Rationale: Prevents inhalation of airborne particulates during weighing.[1] If handling >1g outside a hood, a PAPR (Powered Air Purifying Respirator) is mandatory. |
| Hand Protection | Double Gloving | Inner Layer: 4 mil Nitrile (tactility).Outer Layer: 5-8 mil Nitrile or Silver Shield® (Laminate).Rationale: Nitriles can permeate organic solvents; the nitrile moiety of the compound aids skin absorption.[1][2] Double gloving provides a breakthrough time buffer. |
| Ocular | Chemical Goggles | Specification: Indirect vented or unvented goggles (ANSI Z87.1).Rationale: Safety glasses do not seal against floating dust or accidental splashes of stock solutions.[2] |
| Dermal/Body | Tyvek® Sleeves + Lab Coat | Specification: Disposable polyethylene-coated sleeves worn over the lab coat cuff.Rationale: The wrist gap is the most common exposure point. Sleeves bridge the glove-to-coat gap.[1] |
Operational Protocol: Safe Weighing & Handling
The most critical moment of risk is the transfer of dry powder. This workflow minimizes aerosol generation.[1][2]
Figure 1: Critical Workflow for Handling this compound Powder.[1] Note the emphasis on static control to prevent powder scattering.
Detailed Methodology
-
Engineering Controls:
-
Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Verify face velocity is between 0.3 – 0.5 m/s (60–100 fpm) .
-
-
Static Mitigation:
-
Organic powders like this compound are static-prone.[1] Use an anti-static gun or ionizing bar on the spatula and weigh boat before transfer. This prevents the powder from "jumping" and contaminating the balance.
-
-
Solubilization Strategy:
-
Do not transport dry powder around the lab. Add the solvent (e.g., DMSO or Acetone) directly to the weigh vial inside the hood to create a stock solution. Liquid solutions are significantly safer to handle than dry powders.
-
-
Decontamination:
-
Solvent Wash: Wipe the balance area with a paper towel dampened with acetone (to dissolve organic residues).
-
Oxidation: Follow with a 10% bleach solution wipe to degrade the nitrile functionality, then a water rinse to remove corrosives.
-
Emergency Response & Spill Management
In the event of a spill, immediate containment is required to prevent area contamination.[1]
Figure 2: Decision Logic for Spill Remediation. Prioritizing aerosol suppression for powders.
Waste Disposal & Logistics
Disposal must adhere to RCRA guidelines for organic toxins. Do not flush down the drain.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be sealed in a double-bagged hazardous waste container labeled "Toxic Solid Organic Waste."[1]
-
Liquid Waste:
-
Primary Stream: Collect in "Organic Solvents + Toxic" carboy.
-
Labeling: Must explicitly list "this compound" and "Nitrile Compound" to alert waste handlers of potential cyanide generation if mixed with strong acids.
-
-
Destruction Method: High-temperature incineration is the only validated method for complete destruction of the furanone and nitrile structures.
References
-
PubChem. (n.d.). This compound | C12H9NO3 | CID 89737556.[1][3] National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link][1]
Sources
- 1. Olchemim.cz > products [olchemim.cz]
- 2. äºæ°¢èèé ¸ä¸é ¯(PDJ)5%溶液_åå¼çç±³ç´ |çç±³ç´ æ ¸è·|弿ç¯è ºåå¤|婿³¢è ºè·--å京åè°ä¼ä¸åå¦ç§ææéå ¬å¸ [hwchem.com]
- 3. This compound | C12H9NO3 | CID 89737556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wolterskluwer.com [wolterskluwer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
